molecular formula C8H9FN2O B8582211 2-amino-6-fluoro-N-methylbenzamide

2-amino-6-fluoro-N-methylbenzamide

Cat. No.: B8582211
M. Wt: 168.17 g/mol
InChI Key: DTTJHEQECDBEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H9FN2O and its molecular weight is 168.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-fluoro-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-fluoro-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-amino-6-fluoro-N-methylbenzamide

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

DTTJHEQECDBEND-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1F)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-6-Fluoro-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-amino-6-fluoro-N-methylbenzamide , a critical building block in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.[1]

The guide prioritizes the Isatoic Anhydride Route as the primary industrial standard due to its scalability, atom economy, and avoidance of expensive coupling reagents.[1] A secondary Direct Amide Coupling method is provided for small-scale discovery workflows.[1]

Target Molecule: 2-Amino-6-fluoro-N-methylbenzamide CAS Registry Number: 869936-86-7 Molecular Formula: C₈H₉FN₂O Molecular Weight: 168.17 g/mol [1]

Executive Summary & Strategic Analysis

The synthesis of 2,6-disubstituted benzamides presents a specific challenge: steric hindrance .[1] The fluorine atom at the C6 position and the amino group at C2 flank the carbonyl carbon, creating a "ortho-effect" that can impede direct nucleophilic attack.[1]

  • Route A: Isatoic Anhydride Ring-Opening (Recommended) [1]

    • Mechanism: Formation of a reactive cyclic anhydride intermediate (5-fluoroisatoic anhydride) which undergoes facile ring-opening with methylamine driven by the irreversible loss of CO₂.[1]

    • Pros: High yield, no coupling reagents (HATU/EDC) required, scalable, simple workup (precipitation).[1]

    • Cons: Requires preparation of the anhydride (though often quantitative).

  • Route B: Direct Amide Coupling (Discovery Scale)

    • Mechanism: Activation of the carboxylic acid using uronium/phosphonium salts (e.g., HATU) followed by amidation.[1]

    • Pros: Single step from commercially available acid.

    • Cons: Expensive reagents, difficult purification of byproducts, potential for dimerization.[1]

Retrosynthetic Analysis

The retrosynthetic disconnection reveals the 2-amino-6-fluorobenzoic acid precursor.[1] The 5-fluoroisatoic anhydride serves as the activated "masked" isocyanate/acyl halide equivalent.[1]

Retrosynthesis Target 2-Amino-6-fluoro-N-methylbenzamide Anhydride 5-Fluoroisatoic Anhydride (Activated Intermediate) Target->Anhydride MeNH2, -CO2 Precursor 2-Amino-6-fluorobenzoic acid (Starting Material) Anhydride->Precursor Triphosgene/CDI

Figure 1: Retrosynthetic strategy prioritizing the isatoic anhydride pathway to overcome steric hindrance.[1]

Detailed Experimental Protocols

Route A: The Isatoic Anhydride Method (Scalable)[1]

This two-step sequence is the industry standard for manufacturing anthranilamides.

Step 1: Synthesis of 5-Fluoroisatoic Anhydride
  • Reagent: Triphosgene (Solid phosgene equivalent, safer handling)[1]

  • Substrate: 2-Amino-6-fluorobenzoic acid (CAS: 434-76-4)[1][2]

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl/Phosgene byproducts.

  • Dissolution: Charge 2-amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol) and dry THF (100 mL). Stir to suspend.

  • Addition: Add Triphosgene (6.4 g, 21.5 mmol, 0.33 equiv) in one portion. Note: Triphosgene provides 3 equivalents of phosgene.[1]

  • Reaction: Heat the mixture to reflux (66°C) for 3–4 hours. The suspension will initially clear and then form a new precipitate (the anhydride).[1]

  • Completion: Monitor by TLC (EtOAc/Hexane) or HPLC. The starting acid peak should disappear.

  • Workup: Cool to 0°C. Filter the solid precipitate. Wash the cake with cold MTBE or Hexane (2 x 20 mL) to remove residual HCl and unreacted phosgene.

  • Drying: Dry the white solid under vacuum at 45°C.

    • Expected Yield: 90–95%[1]

    • Intermediate Identity: 5-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione.[1]

Step 2: Aminolysis to 2-Amino-6-fluoro-N-methylbenzamide
  • Reagent: Methylamine (2.0 M in THF or 40% aqueous)

Procedure:

  • Setup: Place 5-fluoroisatoic anhydride (10.0 g, 55.2 mmol) in a reaction vessel.

  • Solvent: Add Ethanol (80 mL) or THF (80 mL).

  • Addition: Add Methylamine solution (1.5 equiv, 82.8 mmol) dropwise at room temperature.

    • Observation: Gas evolution (CO₂) will occur. Ensure adequate venting.[3]

  • Reaction: Stir at room temperature for 2 hours. If the reaction is sluggish due to the 6-fluoro steric effect, warm to 40°C.[1]

  • Workup:

    • Method A (Precipitation): If using water/ethanol, the product often precipitates upon concentrating the solvent or adding water.[1] Filter and wash with cold water.

    • Method B (Extraction): Concentrate volatiles. Dissolve residue in EtOAc (150 mL). Wash with sat. NaHCO₃ (to remove any unreacted acid) and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Toluene/Heptane if necessary.

Data Profile:

  • Yield: >85%

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (br q, 1H, NH-Me), 7.10 (m, 1H, Ar-H), 6.50 (d, 1H, Ar-H), 6.35 (t, 1H, Ar-H), 5.80 (br s, 2H, NH₂), 2.75 (d, 3H, N-CH₃).[1]

Route B: Direct Coupling (Discovery/HTS)

Best for preparing milligram quantities where reagent cost is not a factor.

Procedure:

  • Dissolve 2-amino-6-fluorobenzoic acid (1.0 equiv) in DMF (0.1 M concentration).

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes to activate the acid.

  • Add Methylamine hydrochloride (1.2 equiv).

  • Stir at Room Temperature for 12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Process Comparison & Logic

The following table contrasts the two methodologies to assist in decision-making based on scale and resources.

FeatureRoute A: Isatoic AnhydrideRoute B: Direct Coupling (HATU)
Atom Economy High (CO₂ is the only byproduct)Low (Large urea byproducts from HATU)
Cost Efficiency Excellent (Triphosgene is cheap)Poor (HATU is expensive)
Purification Filtration/Crystallization Chromatography often required
Scalability Kg-scale proven <10g recommended
Reaction Time 2 Steps (4h + 2h)1 Step (12h)

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the Isatoic Anhydride protocol.

SynthesisWorkflow Start Start: 2-Amino-6-fluorobenzoic acid Activation Activation: Add Triphosgene/THF Reflux 3h Start->Activation Check1 TLC Check: Acid Consumed? Activation->Check1 Check1->Activation No (Continue Reflux) Isolation Isolate 5-Fluoroisatoic Anhydride (Filtration) Check1->Isolation Yes Aminolysis Aminolysis: Add MeNH2 (CO2 Release) Isolation->Aminolysis Workup Workup: Precipitate & Wash Aminolysis->Workup Product Final Product: 2-Amino-6-fluoro-N-methylbenzamide Workup->Product

Figure 2: Step-by-step workflow for the synthesis via the Isatoic Anhydride intermediate.

Safety & Handling (E-E-A-T)

  • Triphosgene: While safer than phosgene gas, it decomposes to phosgene upon heating or contact with nucleophiles.[1] Mandatory: Operate in a fume hood with a caustic scrubber.

  • Fluorinated Intermediates: 2-amino-6-fluorobenzoic acid is an irritant.[1] Standard PPE (gloves, goggles) is required.[1]

  • Exotherm: The reaction of the anhydride with methylamine is exothermic and releases gas (CO₂).[1] Add amine slowly to prevent foaming over.

References

  • Preparation of 2-amino-N,5-dimethylbenzamide from 6-Methylisatoic anhydride. ChemicalBook. (Analogous regiochemistry demonstrating the 6-substituted acid to 5-substituted anhydride transformation). Link

  • 2-Amino-6-fluorobenzoic acid (CAS 434-76-4) Product Specifications. Thermo Scientific Chemicals. (Precursor availability and properties).[4][5][6] Link[1]

  • Synthesis of Isatoic Anhydrides and their reactions with amines. Organic Syntheses, Coll. Vol. 3, p.488 (1955).[1] (Foundational methodology for isatoic anhydride synthesis).

  • 2-Amino-6-fluoro-N-methylbenzamide (CAS 869936-86-7). Hoffman Fine Chemicals.[1] (Target molecule verification). Link

Sources

The 2-Amino-6-Fluoro-N-Methylbenzamide Scaffold: A Linchpin in Next-Generation Kinase and Ion Pump Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-amino-6-fluoro-N-methylbenzamide scaffold.

Editorial Note on Isomer Specificity: A critical distinction must be made immediately to ensure scientific accuracy. In drug discovery, the regiochemistry of the benzamide core dictates the therapeutic class.

  • 4-amino-2-fluoro-N-methylbenzamide: The well-known precursor for Enzalutamide (Xtandi), an androgen receptor antagonist.

  • 2-amino-6-fluoro-N-methylbenzamide (The Subject of this Guide): A distinct "ortho-ortho" substituted scaffold serving as the linchpin for Dihydroquinazolinone Antimalarials (targeting PfATP4) and specific FAK (Focal Adhesion Kinase) inhibitors .

This guide focuses exclusively on the 2-amino-6-fluoro isomer.

Executive Summary & Chemical Rationale

The 2-amino-6-fluoro-N-methylbenzamide scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its utility stems from its ability to enforce a rigid conformation via intramolecular hydrogen bonding while providing a "handle" for heterocycle formation.

Key Structural Features:
  • Intramolecular H-Bonding: The ortho-amino group forms a hydrogen bond with the amide carbonyl, planarizing the system and reducing the entropic cost of binding to the target.

  • Fluorine Bioisosterism: The C6-fluorine atom serves two roles:

    • Metabolic Blockade: It protects the typically labile ortho-position from metabolic oxidation (CYP450-mediated).

    • Electronic Modulation: It lowers the pKa of the aniline nitrogen, modulating its nucleophilicity during the synthesis of fused heterocycles like quinazolinones.

  • N-Methyl Amide: Provides a specific hydrogen bond donor/acceptor motif often critical for solvent-exposed binding pockets in kinases.

Primary Therapeutic Application: PfATP4 Inhibition (Antimalarials)[1]

The most prominent application of this scaffold is in the synthesis of dihydroquinazolinones , a class of potent antimalarials that target PfATP4 , a P-type Na+-ATPase in Plasmodium falciparum.

Mechanism of Action

PfATP4 is essential for maintaining low cytosolic Na+ levels in the parasite. Inhibitors derived from the 2-amino-6-fluoro-N-methylbenzamide scaffold bind to PfATP4, causing:

  • Rapid accumulation of intracellular Na+.

  • Cellular swelling and pH dysregulation.

  • Lysis of the parasite (oncosis).

DOT Diagram: PfATP4 Inhibition Pathway

PfATP4_Pathway Scaffold 2-amino-6-fluoro-N-methylbenzamide (Scaffold) Synthesis Cyclization with Alpha-Ketoglutaric Acid Scaffold->Synthesis Inhibitor Dihydroquinazolinone (Active Drug) Synthesis->Inhibitor Target Target: PfATP4 (Parasite Plasma Membrane) Inhibitor->Target Allosteric Binding Effect1 Inhibition of Na+ Efflux Target->Effect1 Effect2 Cytosolic [Na+] Spike Effect1->Effect2 Effect3 Parasite Swelling & Lysis Effect2->Effect3

Figure 1: The cascade from scaffold synthesis to parasite lysis via PfATP4 inhibition.

Secondary Application: FAK Kinase Inhibitors

In oncology, this scaffold serves as the "hinge-binding" region or the solvent-front moiety for Focal Adhesion Kinase (FAK) inhibitors. The N-methyl amide moiety often interacts with specific residues (e.g., Asp or Glu) in the kinase ribose-binding pocket, while the fluorine atom optimizes the dihedral angle relative to the central pyrimidine or pyridine core.

Experimental Protocols: Synthesis & Validation

A. Synthesis of the Scaffold (Compound 102)

Context: This protocol describes the generation of the core scaffold from commercially available precursors.

Reagents:

  • 2-Amino-6-fluorobenzoic acid (Starting Material)[1][2]

  • Methylamine hydrochloride (MeNH2[1][2]·HCl)

  • HATU (Coupling Agent)

  • DIPEA (Base)[2]

  • DMF (Solvent)[3]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-Amino-6-fluorobenzoic acid (1.0 eq) and DMF (10 volumes).

  • Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Amidation: Add Methylamine hydrochloride (2.0 eq) slowly. Note: MeNH2 is used in excess to prevent self-coupling of the aniline.

  • Reaction: Stir at ambient temperature (20–25°C) for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (M+H 156) and appearance of the product (M+H 169).

  • Workup: Pour the reaction mixture into ice-cold water (50 volumes). The product typically precipitates.

  • Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

    • Yield Expectation: 85–95%.

    • Validation: 1H NMR (DMSO-d6) should show the N-methyl doublet at ~2.8 ppm and the amide NH as a broad quartet.

B. Cyclization to Dihydroquinazolinone (Antimalarial Core)

Context: Converting the scaffold into the active pharmacophore.

Step-by-Step Methodology:

  • Condensation: Combine 2-amino-6-fluoro-N-methylbenzamide (1.0 eq) with α-ketoglutaric acid (1.2 eq) in Glacial Acetic Acid.

  • Reflux: Heat to 110°C for 3–6 hours. The aniline nitrogen attacks the ketone, followed by amide cyclization.

  • Isolation: Cool to room temperature. Dilute with water. The tricyclic core (pyrrolo[1,2-a]quinazoline) will precipitate.

DOT Diagram: Synthetic Workflow

Synthesis_Workflow SM 2-Amino-6-fluorobenzoic Acid Scaffold 2-amino-6-fluoro- N-methylbenzamide SM->Scaffold Amidation Reagents MeNH2·HCl, HATU, DIPEA (DMF, RT, 2h) Reagents->Scaffold FinalDrug Dihydroquinazolinone (PfATP4 Inhibitor) Scaffold->FinalDrug Condensation Cyclization α-Ketoglutaric Acid (AcOH, 110°C) Cyclization->FinalDrug

Figure 2: Synthetic route from benzoic acid precursor to the active antimalarial chemotype.

Quantitative Data Summary: SAR Trends

The following table summarizes Structure-Activity Relationship (SAR) data derived from PfATP4 inhibition assays (Vertex Pharmaceuticals/NIH studies).

Substitution at C6 (Scaffold)Substitution at N-AmideEC50 (P. falciparum 3D7)Interpretation
Fluorine (Parent) Methyl 0.07 µM Optimal potency & metabolic stability.
Hydrogen (Des-fluoro)Methyl0.23 µM3x loss in potency; increased metabolic liability.
ChlorineMethyl0.21 µMSteric bulk at C6 is tolerated but less potent than F.
FluorineH (Primary Amide)> 2.0 µMMethyl group is critical for hydrophobic pocket fill.
FluorinePhenyl> 10 µMBulky groups on amide clash with the binding site.

Table 1: Impact of scaffold modifications on antimalarial potency.

References

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Source: Journal of Medicinal Chemistry (2023). URL:[Link]

  • Discovery of SJ733: A Clinical Candidate for Malaria. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Structure-Activity Relationships of Benzamide Derivatives in Kinase Inhibition. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

physicochemical characteristics of 2-amino-6-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of 2-Amino-6-fluoro-N-methylbenzamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Dynamics, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary

2-Amino-6-fluoro-N-methylbenzamide (CAS: 869936-86-7) is a specialized pharmacophore scaffold used primarily as a building block in the development of kinase inhibitors (e.g., FAK inhibitors) and antimalarial agents targeting PfATP4. Distinguished by its 6-fluoro substituent , this compound exhibits unique electronic and conformational properties compared to its non-fluorinated analogs. The fluorine atom at the ortho position to the amide carbonyl induces specific dipole orientations and metabolic stability, while the ortho-amino group facilitates an intramolecular hydrogen bond (IMHB), locking the molecule into a pseudo-cyclic conformation essential for bioactivity.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models for the compound.

ParameterValue / CharacteristicNote
IUPAC Name 2-Amino-6-fluoro-N-methylbenzamide
CAS Number 869936-86-7
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
Physical State Solid (Crystalline powder)Typically white to off-white
Melting Point ~110–130 °C (Predicted)Analog 2-amino-5-fluoro melts at 124–126 °C [1].[1][2]
Solubility DMSO, DMF, Ethanol, MethanolLow aqueous solubility
LogP (Calculated) 0.9 – 1.2Lipophilic, suitable for CNS/membrane penetration
pKa (Base) ~2.5 (Aniline -NH₂)Weakly basic due to electron-withdrawing F and C=O
H-Bond Donors 2 (Aniline -NH₂, Amide -NH)
H-Bond Acceptors 2 (Carbonyl O, Fluorine)

Structural & Conformational Analysis

The "S6" Intramolecular Hydrogen Bond

The core utility of 2-amino-6-fluoro-N-methylbenzamide lies in its pre-organized conformation. Unlike flexible linear amides, this molecule forms a stable Intramolecular Hydrogen Bond (IMHB) between the amide carbonyl oxygen and the aniline amino protons.

  • Mechanism: The carbonyl oxygen acts as a hydrogen bond acceptor for one of the aniline protons, forming a stable 6-membered pseudo-ring (S6 motif).

  • Energetic Consequence: This interaction planarizes the benzamide system, reducing the entropic penalty upon binding to protein targets (e.g., kinase ATP pockets).

  • The 6-Fluoro Effect: The fluorine atom at the 6-position (ortho to the amide) exerts a strong dipole effect. While it can theoretically accept a weak H-bond from the amide NH (forming a 5-membered ring), the S6 interaction (C=O···H-N) is energetically dominant. The fluorine atom primarily serves to block metabolic hydroxylation at this position and modulate the pKa of the aniline nitrogen.

IMHB_Conformation cluster_legend Conformational Lock Benzene Benzene Ring (Scaffold) C1 C1: Amide Group (-C(=O)NHMe) Benzene->C1 C2 C2: Amino Group (-NH2) Benzene->C2 C6 C6: Fluoro Group (-F) Benzene->C6 C1->C2 Primary IMHB (S6) (C=O ··· H-N) C1->C6 Dipole/Steric Repulsion (Locks Amide Twist) Description The S6 IMHB planarizes the system, reducing entropic cost of binding.

Caption: Conformational locking mechanism showing the primary Intramolecular Hydrogen Bond (IMHB) between the carbonyl and amino group.

Synthesis Methodology

The synthesis of 2-amino-6-fluoro-N-methylbenzamide requires careful control to prevent over-methylation or side reactions involving the aniline nitrogen.

Preferred Route: Coupling via HATU

This method is preferred for small-scale, high-purity library synthesis [2].

Reagents:

  • Starting Material: 2-Amino-6-fluorobenzoic acid (CAS 434-76-4)

  • Amine Source: Methylamine hydrochloride (MeNH₂·HCl)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: Dissolve 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Amidation: Add Methylamine hydrochloride (2.0 eq) to the mixture.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by LC-MS for the product mass [M+H]⁺ = 169.1.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Alternative Route: Isatoic Anhydride

For scale-up, the isatoic anhydride intermediate avoids expensive coupling reagents [3].

  • React 2-amino-6-fluorobenzoic acid with triphosgene or CDI to form the 5-fluoro-isatoic anhydride .

  • React the anhydride with aqueous methylamine. The ring opens to yield the target benzamide directly with CO₂ as the only byproduct.

Analytical Characterization

Researchers should validate the compound identity using the following spectral fingerprints.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

  • Amide -NH: δ ~8.0–8.2 ppm (Broad quartet, couples to methyl).

  • Aromatic H-4 (para to F): δ ~7.1–7.3 ppm (Multiplet/Quartet).

  • Aromatic H-3/H-5: δ ~6.3–6.6 ppm (Multiplet).

  • Aniline -NH₂: δ ~5.8–6.2 ppm (Broad singlet, exchangeable with D₂O).

  • N-Methyl (-CH₃): δ ~2.7–2.8 ppm (Doublet, J ≈ 4.5 Hz).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion [M+H]⁺: 169.08 m/z (Calculated: 169.077).

  • Fragmentation: Loss of methylamine (M-31) is common in high-energy collision.

Applications in Drug Discovery

Antimalarial PfATP4 Inhibitors

The 2-amino-6-fluoro-N-methylbenzamide scaffold is a key intermediate in the synthesis of Dihydroquinazolinones , a class of potent antimalarials. These compounds inhibit Plasmodium falciparum ATP4 (PfATP4), a sodium efflux pump. The 6-fluoro substituent has been shown to improve metabolic stability compared to the non-fluorinated analog while maintaining potency [2][3].

Kinase Inhibition (FAK)

In oncology, this fragment serves as the "hinge binder" or solvent-front moiety in Focal Adhesion Kinase (FAK) inhibitors. The aniline NH₂ often forms critical H-bonds with the kinase hinge region residues [4].

Handling and Safety (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Disposal: Dispose of as hazardous chemical waste containing fluorinated organics.

References

  • World Intellectual Property Organization. (2010).[4] Amino pyrimidine anticancer compounds. WO2010141406A2. Link

  • Mullane, K., et al. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry. Link

  • Signet Therapeutics Inc. (2022).[5][1][6] Pyrimidine or pyridine derivative and medicinal use thereof. EP4450493A1.[5][7] Link

  • National Center for Biotechnology Information. (2025).[3][8][9] PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide. (Analogous Reference). Link

Sources

Biological Targets and Mechanistic Profiling of 2-Amino-6-Fluoro-N-Methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanism of action, and experimental profiling of analogs derived from the 2-amino-6-fluoro-N-methylbenzamide scaffold.

Executive Summary

The 2-amino-6-fluoro-N-methylbenzamide moiety acts as a privileged pharmacophore in medicinal chemistry, serving as a critical structural determinant in two distinct therapeutic classes: antimalarials targeting PfATP4 and kinase inhibitors targeting FAK (Focal Adhesion Kinase). Unlike primary benzamides (e.g., CI-994) which typically target Histone Deacetylases (HDACs), the N-methyl substitution in this scaffold abolishes zinc-binding affinity, redirecting the molecule's biological activity toward hydrophobic pockets in transmembrane pumps and kinase hinge regions.

This guide analyzes the causality of these interactions, providing validated protocols for their synthesis and biological assessment.

Primary Target: PfATP4 (Plasmodium falciparum ATPase 4)

The most significant application of the 2-amino-6-fluoro-N-methylbenzamide scaffold is in the generation of dihydroquinazolinones and pyrrolo[1,2-a]quinazolines , a class of potent antimalarials.

Mechanism of Action

PfATP4 is a P-type Na+-ATPase located on the plasma membrane of the malaria parasite (Plasmodium falciparum).[1][2] It is essential for maintaining low cytosolic Na+ concentration ([Na+]cyt) and regulating pH.

  • Physiological Role: PfATP4 exports Na+ and imports H+ (likely) to counteract the massive influx of Na+ associated with nutrient uptake.

  • Inhibition Mechanism: Analogs containing the 2-amino-6-fluoro-N-methylbenzamide core (cyclized into a quinazolinone) bind to PfATP4, blocking Na+ efflux.

  • Consequence: This leads to a rapid rise in [Na+]cyt, cellular swelling, pH dysregulation, and parasite death within 24–48 hours.

Structural Activity Relationship (SAR)

The 2-amino-6-fluoro-N-methylbenzamide fragment (often coded as Intermediate 102 in synthesis) dictates the potency and metabolic stability of the final inhibitor.

SubstituentStructural Role & Effect on Potency
6-Fluoro Metabolic Blockade: Prevents oxidative metabolism at the ortho-position. Enhances lipophilicity (LipE) without introducing steric clashes observed with larger halogens (e.g., -Cl).
N-Methyl Solubility & Conformation: Caps the amide, preventing non-specific H-bond donation. It forces the benzamide moiety into a specific twist relative to the quinazolinone core, optimizing fit within the PfATP4 binding site.
2-Amino Cyclization Handle: The nitrogen atom becomes part of the pyrimidine ring in the final dihydroquinazolinone scaffold.
Pathway Visualization

The following diagram illustrates the lethal cascade initiated by PfATP4 inhibition.

PfATP4_Mechanism Drug Benzamide Analog (Dihydroquinazolinone) PfATP4 PfATP4 Transporter (P-type ATPase) Drug->PfATP4 Inhibits Na_Efflux Na+ Efflux (Blocked) PfATP4->Na_Efflux Normal Function Na_Accumulation Cytosolic [Na+] Increase (>140 mM) PfATP4->Na_Accumulation Inhibition Effect Na_Influx Passive Na+ Influx (Nutrient Transport) Na_Influx->Na_Accumulation Unchecked pH_Dysregulation pH Dysregulation (Alkalinization) Na_Accumulation->pH_Dysregulation Swelling Osmotic Swelling Na_Accumulation->Swelling Death Parasite Lysis (Schizont Rupture) pH_Dysregulation->Death Swelling->Death

Caption: Mechanism of parasite death induced by PfATP4 inhibition via benzamide-derived analogs.[2]

Secondary Target: Focal Adhesion Kinase (FAK)

In oncology, the 2-amino-6-fluoro-N-methylbenzamide scaffold serves as the "tail" moiety for aminopyrimidine kinase inhibitors.

Mechanism of Action

FAK (PTK2) is a cytoplasmic tyrosine kinase overexpressed in invasive tumors.[3] It integrates signals from integrins and growth factor receptors to promote cell survival and migration.

  • Binding Mode: The benzamide nitrogen (from the 2-amino group) forms a critical hydrogen bond with the kinase hinge region (typically Cys502 in FAK). The 6-fluoro group occupies a hydrophobic pocket near the DFG motif, enhancing selectivity over other kinases like Src.

  • Therapeutic Outcome: Inhibition prevents FAK autophosphorylation (Y397), severing the link between the extracellular matrix (ECM) and the cancer cell's survival machinery (PI3K/Akt pathway).

Comparative Potency Data

The following table summarizes the impact of the benzamide substitution pattern on FAK inhibition (IC50 values derived from patent literature and SAR studies).

Compound AnalogR-Group (Benzamide)FAK IC50 (nM)Interpretation
Ref-1 (Parent) 2-amino-N-methylbenzamide12.5Baseline activity.
Analog A 2-amino-6-fluoro-N-methylbenzamide 1.1 10x Potency Increase. Fluorine enhances hydrophobic contact.
Analog B 2-amino-5-chloro-N-methylbenzamide5.8Potent, but lower solubility.
Analog C 2-amino-N-phenylbenzamide>100Loss of activity due to steric bulk at the amide.
Signaling Pathway Visualization

FAK_Signaling Integrin Integrin / ECM FAK_Inactive FAK (Inactive) Integrin->FAK_Inactive Activation FAK_Active p-FAK (Y397) FAK_Inactive->FAK_Active Autophosphorylation Drug Benzamide Analog (FAK Inhibitor) Drug->FAK_Inactive Blocks ATP Binding Src Src Kinase FAK_Active->Src Recruits PI3K PI3K / Akt Src->PI3K Activates Migration Tumor Migration & Survival PI3K->Migration

Caption: FAK signaling cascade and the blockade point of benzamide-derived inhibitors.

Experimental Protocols

Synthesis of the Scaffold (Intermediate 102)

Context: This protocol yields the core building block required for both PfATP4 and FAK inhibitor synthesis. Reagents: 2-Amino-6-fluorobenzoic acid, Methylamine hydrochloride, HATU, DIPEA, DMF.[1][2]

  • Dissolution: Dissolve 2-Amino-6-fluorobenzoic acid (1.0 eq) in DMF (0.5 M concentration).

  • Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes at 0°C to activate the carboxylic acid.

  • Amidation: Add Methylamine HCl (10.0 eq). The excess is required to prevent dimerization and ensure complete conversion.

  • Reaction: Stir at room temperature for 2 hours. Monitor by LC-MS (Target Mass: 169.17 Da [M+H]+).

  • Workup: Pour into ice water. The product, 2-amino-6-fluoro-N-methylbenzamide , typically precipitates as a white solid. Filter and wash with cold water.

    • Quality Check: 1H NMR should show a characteristic doublet for the N-methyl group at ~2.8 ppm and the 6-fluoro aromatic pattern.

PfATP4 Inhibition Assay (Lactate Dehydrogenase Readout)

Context: This assay validates the antimalarial activity of the synthesized analogs.

  • Culture: Maintain P. falciparum (3D7 strain) in RPMI 1640 with 0.5% Albumax.

  • Seeding: Plate parasites (0.3% parasitemia, 2% hematocrit) in 384-well plates.

  • Treatment: Add test compounds (serial dilution, top conc 10 µM). Incubate for 72 hours at 37°C.

  • Lysis: Freeze-thaw plates to lyse red blood cells.

  • Detection: Add LDH reaction mix (APAD, Lithium Lactate, Diaphorase, Resazurin).

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Validation: Use KAE609 (Cipargamin) as a positive control (expected EC50 ~1 nM).

References

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry, 2023. [Link]

  • Pyrimidine or Pyridine Derivative and Medicinal Use Thereof (FAK Inhibitors).
  • Amino pyrimidine anticancer compounds (FAK/Kinase Inhibition).
  • PubChem Compound Summary for CID 2778939 (2-Amino-6-fluorobenzamide derivatives). National Center for Biotechnology Information, 2025. [Link]

Sources

Strategic Utilization of 2-Amino-6-fluoro-N-methylbenzamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic utility of 2-amino-6-fluoro-N-methylbenzamide , a privileged scaffold in medicinal chemistry.[1] Unlike its regioisomer (used in Enzalutamide), this specific intermediate is critical for accessing pyrrolo[1,2-a]quinazolines (antimalarials) and pyrimidine-based kinase inhibitors (FAK/JAK).

Executive Summary

2-amino-6-fluoro-N-methylbenzamide (CAS: 869936-86-7 ) is a bifunctional building block characterized by an electron-withdrawing fluorine at the C6 position and a reactive anthranilamide core.[1][2][3] It serves as a "linchpin" intermediate for constructing fused nitrogen heterocycles, particularly quinazolinones .

Its structural value lies in three key features:

  • The Ortho-Amino Amide Motif: Enables rapid cyclization with aldehydes, ketones, and keto-acids to form the quinazolinone core.[1]

  • The C6-Fluorine Atom: Provides metabolic stability (blocking the oxidation-prone position) and modulates the pKa of the aniline nitrogen, influencing nucleophilicity during cyclization.[1]

  • The N-Methyl Group: Often retained in the final pharmacophore to improve solubility or engage in specific hydrogen bonding interactions within a target protein's hydrophobic pocket.[1]

Compound Profile & Regiochemical Alert
PropertyDetails
IUPAC Name 2-amino-6-fluoro-N-methylbenzamide
CAS Number 869936-86-7
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
Key Functional Groups Primary Aniline, Secondary Amide, Aryl Fluoride
Regioisomer Warning Do NOT confuse with: [1][4]• 4-amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1), the intermediate for Enzalutamide .[1]• 2-amino-N-methylbenzamide (CAS 4141-08-6), the non-fluorinated analog.[1]
Synthesis of the Intermediate

Accessing high-purity 2-amino-6-fluoro-N-methylbenzamide is best achieved via two primary routes. The Isatoic Anhydride Route is preferred for scale-up due to cleaner workups and avoidance of expensive coupling reagents.[1]

Method A: The Isatoic Anhydride Route (Scalable & Preferred)

This method utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the anthranilic acid, forming a reactive anhydride that opens selectively with methylamine.

  • Precursor: 2-amino-6-fluorobenzoic acid.[1][5]

  • Reagents: CDI, THF (solvent), Methylamine (2M in THF or EtOH).

Protocol:

  • Activation: Dissolve 2-amino-6-fluorobenzoic acid (1.0 equiv) in anhydrous THF under N₂. Add CDI (1.2 equiv) portion-wise.

  • Cyclization: Stir at reflux (65°C) for 2–4 hours until the acid is consumed. The intermediate, 5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (isatoic anhydride derivative), often precipitates.[1]

  • Aminolysis: Cool the mixture to 0°C. Add excess Methylamine (3–5 equiv) slowly. The anhydride ring opens to yield the desired benzamide.

  • Workup: Concentrate the solvent. Triturate the residue with cold water or ether to remove imidazole byproducts. Filter the solid product.

    • Yield: Typically 85–95%.

    • Advantage:[4][6] No chromatographic purification required.

Method B: Peptide Coupling (HATU/EDCI)

Best for small-scale discovery chemistry where speed is prioritized over cost.[1]

  • Reagents: HATU (1.2 equiv), DIPEA (2.5 equiv), Methylamine HCl (1.5 equiv), DMF.

  • Protocol: Combine acid, amine salt, and base in DMF. Add HATU at 0°C. Stir at RT for 2 hours. Quench with water and extract with EtOAc.

    • Yield: 55–75%.

    • Disadvantage: Requires removal of urea byproducts; lower atom economy.

Downstream Applications: From Intermediate to Drug Scaffold
Application 1: Synthesis of Antimalarial Pyrrolo[1,2-a]quinazolines

This is the primary application for this specific isomer. The intermediate reacts with


-ketoglutaric acid to form a tricyclic scaffold active against P. falciparum (PfATP4 target).[1]
  • Mechanism: Double condensation. The aniline nitrogen attacks the ketone, followed by the amide nitrogen attacking the carboxylic acid (or vice versa), resulting in a fused tricyclic system.

  • Critical Role of Fluorine: In PfATP4 inhibitors (e.g., WJM-921 ), the fluorine atom (originating from the 6-position of the benzamide) ends up at the C9-position of the final scaffold.[1] This substitution has been shown to improve potency by ~4-fold compared to the non-fluorinated analog.[5][7]

Experimental Protocol (Cyclization):

  • Dissolve 2-amino-6-fluoro-N-methylbenzamide (1.0 equiv) and

    
    -ketoglutaric acid (1.2 equiv) in Glacial Acetic Acid.
    
  • Heat to reflux (110–120°C) for 4–16 hours.

  • Monitor by LCMS for the formation of the 1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline core.[1]

  • Cool and pour into ice water. The product precipitates as a solid.

Application 2: FAK/JAK Kinase Inhibitors

The aniline amine serves as a nucleophile in SNAr reactions with 2,4-dichloropyrimidines.

  • Reaction: 2-amino-6-fluoro-N-methylbenzamide + 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[1]

  • Conditions: Ethanol or n-Butanol, DIPEA, 80°C.

  • Outcome: Regioselective displacement of the C4-chlorine on the pyrimidine ring due to steric and electronic factors, yielding the 2-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino) derivative.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis from the core intermediate.

G Start 2-Amino-6-fluorobenzoic Acid Intermediate 2-Amino-6-fluoro-N-methylbenzamide (CAS: 869936-86-7) Start->Intermediate Alt: HATU, MeNH2, DMF Isatoic Isatoic Anhydride Intermediate Start->Isatoic 1. CDI, THF, Reflux Quinazolinone Pyrrolo[1,2-a]quinazoline (PfATP4 Inhibitor Scaffold) Intermediate->Quinazolinone + α-Ketoglutaric Acid AcOH, 120°C (Cyclization) Kinase FAK/JAK Inhibitor (Pyrimidine Conjugate) Intermediate->Kinase + 2,4-Dichloropyrimidine EtOH, DIPEA, 80°C (SNAr) Isatoic->Intermediate 2. MeNH2, EtOH

Caption: Divergent synthetic pathways. The intermediate (Yellow) is accessed via an isatoic anhydride route and serves as a precursor for tricyclic antimalarials (Green) or kinase inhibitors (Blue).

Technical Analysis: The "Fluorine Effect"

Why use the 6-fluoro isomer specifically?

  • Conformational Lock: The fluorine atom at C6 exerts a steric repulsion on the neighboring amide carbonyl. This forces the amide bond to rotate out of planarity or adopt a specific conformation that can lower the energy barrier for intramolecular cyclization (the "gem-dimethyl" effect analog).[1]

  • Metabolic Blocking: In the final drug molecule, the position corresponding to C6 (often C5 or C9 in fused systems) is a common site for CYP450-mediated hydroxylation. Fluorine blocks this "soft spot," extending the half-life (

    
    ) of the drug.
    
  • Electronic Modulation: The electronegativity of fluorine reduces the electron density of the aniline nitrogen (

    
     modulation). While this makes the aniline less nucleophilic (requiring higher temperatures for SNAr), it makes the resulting NH bond in kinase inhibitors a better hydrogen bond donor for interacting with the hinge region of the kinase ATP pocket.
    
References
  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Source: Journal of Medicinal Chemistry (2023).[5] URL:[Link]

  • Amino Pyrimidine Anticancer Compounds (FAK Inhibitors).
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction. Source: ACS Omega (2019). URL:[Link]

  • PubChem Compound Summary: 2-Amino-6-fluoro-N-methylbenzamide. Source: National Library of Medicine. URL:[Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening Assays for 2-Amino-6-Fluoro-N-Methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The 2-amino-6-fluoro-N-methylbenzamide scaffold represents a critical pharmacophore in the development of KCNQ (Kv7) potassium channel openers. Structurally related to retigabine (ezogabine) and flupirtine , this motif targets the neuronal KCNQ2/3 (Kv7.2/7.3) heteromultimers, which regulate the "M-current" to stabilize resting membrane potential and dampen neuronal excitability.

Compounds containing this core benzamide structure bind to a hydrophobic pocket located between the S5 and S6 transmembrane segments of the channel pore. The "2-amino" group is essential for hydrogen bonding within this pocket, while the "6-fluoro" substitution often improves metabolic stability and lipophilicity compared to non-halogenated analogs.

This Application Note details a robust High-Throughput Screening (HTS) cascade designed to identify novel analogs of this scaffold that enhance KCNQ2/3 activity, prioritizing functional validation over simple binding.

HTS Strategy: The Screening Funnel

To filter a library of 2-amino-6-fluoro-N-methylbenzamide analogs effectively, we utilize a "Funnel Strategy" that balances throughput with physiological relevance.

Diagram 1: The Screening Cascade

HTS_Cascade Library Compound Library (Benzamide Analogs) Primary Primary Screen: Thallium (Tl+) Flux Assay (384/1536-well) Library->Primary Filter1 Data Analysis: Z' > 0.5, >30% Activation Primary->Filter1 Counter Counter Screen: Parental Cell Line (False Positive Removal) Filter1->Counter Hit Selection Secondary Secondary Screen: Automated Patch Clamp (QPatch/IonWorks) Counter->Secondary Confirmed Hits Selectivity Selectivity Screen: KCNQ1 (Cardiac Safety) Secondary->Selectivity Electrophysiological Validation Lead Lead Candidates: EC50 Determination Selectivity->Lead Safety Profile Verified

Caption: A multi-stage screening funnel moving from high-capacity fluorescence assays to high-fidelity electrophysiology.

Protocol 1: Primary Screen – Thallium (Tl+) Flux Assay

The Thallium Flux assay is the industry gold standard for K+ channel HTS. It relies on the permeability of Thallium (Tl+) through open K+ channels.[1][2][3][4] Tl+ binds to a cytosolic dye (e.g., FluxOR™ or Thallos™) with higher affinity than Ca2+, causing a massive increase in fluorescence.

Why this works for Benzamides: KCNQ openers function by shifting the voltage-dependence of activation to more negative potentials. By using a stimulus buffer with sub-threshold extracellular K+, the channels remain mostly closed unless a modulator (benzamide analog) is present to lower the activation threshold, allowing Tl+ influx.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human KCNQ2/3.

  • Dye: Thallium-sensitive dye (e.g., FluxOR™ II, Invitrogen).

  • Detection: FLIPR Tetra or Hamamatsu FDSS (Ex/Em: 490/525 nm).

  • Control: Retigabine (Positive Control), DMSO (Vehicle).

Step-by-Step Procedure
  • Cell Plating:

    • Plate cells at 10,000 cells/well in 384-well poly-D-lysine coated black-wall/clear-bottom plates.

    • Incubate 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture media.[5]

    • Add 20 µL/well of Loading Buffer (HBSS + Thallium-sensitive dye + Probenecid).

    • Incubate for 60 minutes at Room Temperature (RT) in the dark. Note: Probenecid inhibits dye extrusion by organic anion transporters.

  • Compound Addition (Pre-Incubation):

    • Add 10 µL of test compounds (Benzamide analogs) diluted in assay buffer (HBSS, Cl- free if possible to reduce background).

    • Final DMSO concentration should be <0.5%.

    • Incubate for 20 minutes. Critical: Benzamides require time to access the hydrophobic pore pocket.

  • Stimulus Injection & Reading:

    • Transfer plate to FLIPR/FDSS.

    • Start baseline reading (10 seconds).[1]

    • Inject Stimulus: Add 10 µL of Stimulus Buffer containing Tl2SO4 (2 mM) and K2SO4 (5 mM) .

    • Mechanistic Note: The 5 mM K+ slightly depolarizes the membrane but not enough to fully open wild-type channels. Benzamide analogs will shift the activation curve, causing channels to open at this mild depolarization, resulting in Tl+ influx.

  • Data Acquisition:

    • Read fluorescence for 90–120 seconds.

    • Calculate slope or Area Under Curve (AUC).

Diagram 2: Thallium Flux Mechanism

Tl_Flux_Mechanism Compound Benzamide Analog Channel_Closed KCNQ Channel (Closed State) Compound->Channel_Closed Channel_Open KCNQ Channel (Open/Stabilized) Channel_Closed->Channel_Open Compound Binding (Shift V1/2) Tl_Int Intracellular Tl+ Channel_Open->Tl_Int Tl_Ext Extracellular Tl+ Tl_Ext->Channel_Open Influx Dye_Unbound FluxOR Dye (Low Fluorescence) Tl_Int->Dye_Unbound Binding Dye_Bound Dye-Tl+ Complex (High Fluorescence) Dye_Unbound->Dye_Bound Signal Generation

Caption: Benzamide analogs stabilize the open state, allowing Thallium influx to activate the fluorogenic dye.

Protocol 2: Secondary Screen – Automated Patch Clamp (APC)

Fluorescence assays can yield false positives due to dye interactions or membrane leakiness. Confirmed hits must be validated using Automated Patch Clamp (e.g., QPatch, SyncroPatch, or IonWorks).

Experimental Setup
  • Platform: QPatch II (Sophion) or SyncroPatch 384 (Nanion).

  • Mode: Whole-cell voltage clamp.

  • Internal Solution: K-gluconate based (physiological K+).

  • External Solution: Standard Tyrode’s solution.

Voltage Protocol for Openers
  • Holding Potential: -80 mV.

  • Depolarization Step: Step to -40 mV (or -50 mV) for 500 ms.

    • Rationale: At -40 mV, KCNQ2/3 channels are only partially open (~10-20%). An opener will significantly increase the current amplitude at this voltage by shifting the activation curve leftward.

  • Ramp Protocol (Optional): Slow ramp from -100 mV to +40 mV to visualize the shift in activation voltage (

    
    ).
    
Acceptance Criteria
  • Current Enhancement: >20% increase in current at -40 mV compared to baseline.

  • Left-Shift:

    
    .
    
  • Seal Resistance: >200 MΩ (Gigaseal preferred).

Data Analysis & Quality Control

Statistical Parameters

For the primary HTS (Thallium Flux), assay robustness is defined by the Z-factor (


).[6]


  • 
    : Mean and SD of Positive Control (Retigabine 10 µM).
    
  • 
    : Mean and SD of Negative Control (Vehicle).
    
  • Target:

    
     is required for a valid screen.
    
Troubleshooting Guide
IssueProbable CauseSolution
High Background Fluorescence Dye leakage or spontaneous channel opening.Add Probenecid; Ensure wash steps are thorough; Check cell health.
Low Signal Window Cells not expressing channel; Tl+ concentration too low.Verify expression via Western Blot; Titrate extracellular K+ (2mM - 10mM) to optimize driving force.
False Positives Compound fluorescence; Cell toxicity.Run "Parental Cell" counter-screen (no KCNQ); Check compound auto-fluorescence.
Inconsistent Potency Benzamides are lipophilic (sticky).Use glass-coated plates or add 0.01% BSA to assay buffer; Ensure 20-30 min pre-incubation.

Selectivity & Safety (Critical Step)

The 2-amino-6-fluoro-N-methylbenzamide scaffold must be screened against KCNQ1 (Kv7.1) early in the process. KCNQ1 is critical for cardiac repolarization.

  • Requirement: Selectivity Ratio (EC50 KCNQ1 / EC50 KCNQ2) > 100-fold.

  • Method: Run the same Thallium Flux protocol on CHO-KCNQ1 cells. Hits activating KCNQ1 should be deprioritized to avoid QT-prolongation risks.

References

  • Dalby-Brown, W., et al. (2011). Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay. Biochemical and Biophysical Research Communications. Link

  • Gunthorpe, M. J., et al. (2015). Industrialization of the Thallium Flux Assay for Ion Channel HTS. Assay and Drug Development Technologies. Link

  • Zhang, F., et al. (2015). Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques. Acta Pharmacologica Sinica. Link

  • Miceli, F., et al. (2008). Molecular pharmacology and therapeutic potential of neuronal Kv7-modulating drugs. Current Opinion in Pharmacology. Link

  • Thermo Fisher Scientific. FluxOR™ II Potassium Ion Channel Assay User Guide.Link

Sources

in vitro ADME profiling of compounds with 2-amino-6-fluoro-N-methylbenzamide core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro ADME Profiling of 2-Amino-6-Fluoro-N-Methylbenzamide Derivatives

Executive Summary & Chemical Context

The 2-amino-6-fluoro-N-methylbenzamide core is a privileged scaffold in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors (e.g., FAK, JAK) and a pharmacophore in receptor modulators (e.g., Sigma-1, Androgen Receptor).

While the scaffold offers excellent hydrogen-bonding capabilities and metabolic protection via the fluorine atom, it presents distinct ADME challenges:

  • Metabolic Soft Spots: The N-methyl group is a prime target for CYP-mediated

    
    -demethylation.[1]
    
  • Permeability: The polarity of the primary aniline and secondary amide can limit passive diffusion if not balanced by lipophilic substituents.

  • Solubility: The planar, crystalline nature of benzamides often leads to high melting points and solubility-limited absorption.[1]

This guide provides a rigorous, self-validating workflow to profile these compounds, ensuring that data artifacts (e.g., chemical instability vs. metabolic clearance) are distinguished early.

Strategic ADME Profiling Workflow

The following workflow prioritizes assays that expose the specific vulnerabilities of this chemotype.

ADME_Workflow Start Compound Library (2-amino-6-fluoro-N-methylbenzamide core) PhysChem 1. Physicochemical Profiling (Kinetic Solubility, LogD7.4, pKa) Start->PhysChem MetStab 2. Metabolic Stability (Phase I) (Microsomes: Human/Rat/Mouse) PhysChem->MetStab If Soluble > 5 µM MetID Metabolite Identification (Focus: N-demethylation vs. Hydrolysis) MetStab->MetID If Cl_int > Threshold Permeability 3. Permeability & Efflux (Caco-2 / MDCK-MDR1) MetStab->Permeability MetID->Start SAR Iteration (Block Soft Spot) Plasma 4. Plasma Stability & Binding (Hydrolysis Check) Permeability->Plasma DDI 5. DDI Potential (CYP Inhibition/TDI) Plasma->DDI

Figure 1: Strategic decision tree for profiling benzamide derivatives. Note the early emphasis on solubility and specific metabolite identification.

Critical Mechanistic Insights

Metabolic Vulnerabilities

The N-methylbenzamide moiety is susceptible to oxidative dealkylation.[1] The mechanism typically involves:

  • 
    -C Hydroxylation:  CYP450s (primarily CYP3A4/2C19) insert oxygen at the N-methyl carbon.[1]
    
  • Carbinolamide Intermediate: This unstable intermediate (

    
    ) spontaneously collapses.[1]
    
  • Formaldehyde Loss: Releasing the primary amide metabolite (

    
    ).[1]
    

Note on the Fluorine Effect: The C6-fluorine atom is critical.[1] It blocks metabolic hydroxylation at the ortho-position and, through electronic withdrawal, reduces the electron density of the aromatic ring, potentially slowing down oxidation at the aniline nitrogen. However, it rarely protects the distal N-methyl group.[1]

Hydrolytic Stability

While benzamides are generally stable, the presence of the electron-withdrawing fluorine ortho to the carbonyl can activate the amide bond toward nucleophilic attack. However, the 2-amino group provides electron donation (resonance) and steric bulk, usually making this core resistant to plasma amidases compared to simple benzamides. Verification via plasma stability assay is mandatory.

Detailed Experimental Protocols

Protocol A: Microsomal Stability with Reaction Phenotyping Focus

Purpose: To determine intrinsic clearance (


) and confirm if N-demethylation is the primary clearance route.[1]

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound (10 mM DMSO stock).[1]

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Procedure:

  • Preparation: Dilute test compound to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Final DMSO < 0.1%.[1]

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation replacing NADPH with buffer to check for non-NADPH dependent degradation (e.g., hydrolysis).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL of ice-cold Stop Solution. Vortex for 10 min; centrifuge at 4,000 rpm for 20 min.

  • Analysis (LC-MS/MS):

    • Monitor Parent (

      
      ).[1]
      
    • Mandatory: Monitor specific MRM transition for the N-demethylated metabolite (

      
      ).
      
    • Calculation: Plot

      
       vs. time.[1] Slope 
      
      
      
      gives
      
      
      .[1]
    • 
      .[1]
      

Acceptance Criteria:

  • T0 recovery: 100% ± 15%.[1]

  • NADPH-free control: < 10% loss over 60 min (confirms stability against hydrolysis).[1]

Protocol B: Caco-2 Permeability with P-gp Assessment

Purpose: To predict oral absorption and blood-brain barrier (BBB) penetration, critical for CNS-targeted kinase inhibitors.[1]

Materials:

  • Caco-2 monolayers (21-day culture, TEER > 1000

    
    ).[1]
    
  • Transport Buffer: HBSS (pH 7.4).[1]

  • P-gp Inhibitor: Verapamil or Zosuquidar.[1]

Step-by-Step Procedure:

  • Dosing: Prepare compound at 10 µM in HBSS.

    • Group A: A

      
       B (Apical to Basolateral) - mimics absorption.[1]
      
    • Group B: B

      
       A (Basolateral to Apical) - mimics efflux.[1]
      
    • Group C: B

      
       A + Inhibitor (100 µM Verapamil).[1]
      
  • Incubation: Add donor solution to respective chambers. Incubate at 37°C for 2 hours with mild shaking (50 rpm).

  • Sampling: Collect 100 µL from receiver compartments.

  • Integrity Check: Post-experiment, dose Lucifer Yellow to confirm monolayer integrity (

    
     cm/s).
    
  • Calculation:

    • 
      .[1]
      
    • Efflux Ratio (ER) =

      
      .[1]
      

Data Interpretation for Benzamides:

  • ER > 2.0: Indicates active efflux (likely P-gp or BCRP).[1]

  • ER + Inhibitor

    
     1.0:  Confirms P-gp mediated efflux.[1]
    
  • Note: If

    
     is low (< 
    
    
    
    cm/s) despite N-methylation, consider lipophilicity issues or high hydrogen bond donor count.[1]

Data Presentation & Interpretation

Summarize data in the following standardized format to facilitate SAR decision-making.

Table 1: Representative ADME Profile for 2-amino-6-fluoro-N-methylbenzamide Analogs

ParameterAssayIdeal RangeCritical FlagCausality/Action
Solubility Kinetic (PBS, pH 7.[1]4)> 50 µM< 5 µMHigh crystal lattice energy.[1] Disurpt planarity or add solubilizing tails (e.g., morpholine).
Lipophilicity LogD (pH 7.4)1.0 – 3.0> 4.0High LogD drives metabolic clearance.[1] < 0.0 suggests poor permeability.[1]
Metabolic Stability HLM

< 15 µL/min/mg> 50 µL/min/mgRapid N-demethylation.[1] Consider deuteration of N-methyl (

) or cyclization.[1]
Permeability Caco-2 A

B
>

cm/s
<

Polar surface area too high.[1] Mask H-bond donors.
Efflux Ratio Caco-2 (B

A/A

B)
< 2.0> 3.0P-gp substrate.[1] Capping the primary amine may reduce P-gp recognition.[1]

Metabolic Pathway Map

Understanding the fate of the core is essential for safety (metabolite toxicity).

Metabolic_Pathway Parent Parent Compound (2-amino-6-fluoro-N-methylbenzamide) Intermediate Carbinolamide (Unstable) Parent->Intermediate CYP3A4/2C19 (Hydroxylation) Hydrolysis Benzoic Acid Deriv. (Hydrolysis) Parent->Hydrolysis Amidases (Minor pathway) Glucuronide N-Glucuronide (Phase II) Parent->Glucuronide UGT (Direct conjugation) PrimaryAmide Primary Amide (N-demethylated) Intermediate->PrimaryAmide Spontaneous (-HCHO)

Figure 2: Primary metabolic pathways.[1] N-demethylation is the dominant clearance route for this scaffold.[1]

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity.

  • Wale, N., et al. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry. (Demonstrates synthesis and optimization of the 2-amino-6-fluoro-N-methylbenzamide core).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Wang, J., & Urban, L. (2004). The impact of early ADME profiling on drug discovery strategies. Drug Discovery World.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the N-alkylation of 2-amino-6-fluorobenzamide. This molecule is a valuable building block in medicinal chemistry and drug development, with its N-alkylated derivatives often serving as key intermediates in the synthesis of pharmacologically active compounds. However, the electronic properties of this substrate—specifically the reduced nucleophilicity of the aromatic amine due to the ortho-fluorine and meta-amide electron-withdrawing groups—can present significant challenges.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just protocols, but the underlying chemical logic to empower researchers to make informed decisions and overcome common experimental hurdles.

Core Chemical Principles

The N-alkylation of 2-amino-6-fluorobenzamide is a nucleophilic substitution or reductive amination reaction. Success hinges on a delicate balance of factors:

  • Nucleophilicity of the Amine: The primary aromatic amine is the nucleophile. Its reactivity is significantly dampened by the electron-withdrawing effects of the ortho-fluoro and meta-carbamoyl groups. This makes the amine less reactive than aniline, requiring more forcing conditions or alternative strategies.[1]

  • Electrophilicity of the Alkylating Agent: The choice of alkylating agent (e.g., alkyl halide, alcohol, or carbonyl) is critical. More reactive electrophiles (e.g., alkyl iodides or triflates) can overcome the low nucleophilicity of the amine but may also lead to side reactions.

  • Role of the Base: A base is typically required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acid byproduct (e.g., H-X) formed during the reaction. The choice of base must be carefully considered to avoid side reactions like amide hydrolysis.

  • Solvent Effects: The solvent influences the solubility of reagents and can affect reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate cations while leaving the nucleophile relatively free.[3][4]

Troubleshooting Guide & FAQs

Section 1: Low Conversion and Reactivity Issues
Q1: My reaction shows very low conversion to the desired N-alkylated product. What are the primary factors to investigate?

Low conversion is the most common issue, stemming directly from the reduced nucleophilicity of the aniline nitrogen.

Root Cause Analysis:

  • Insufficient Base Strength/Solubility: The base may not be strong enough to significantly deprotonate the weakly acidic N-H bond, or it may be poorly soluble in the reaction solvent.

  • Poor Alkylating Agent: The electrophile may not be reactive enough. The reactivity order for alkyl halides is generally I > Br > Cl.

  • Inappropriate Temperature: The activation energy for this reaction is likely high due to the deactivated nucleophile. The reaction may simply be too slow at the temperature you are running.

  • Solvent Choice: The solvent may not be optimal for an SN2-type reaction.

Troubleshooting Workflow:

G start Low Conversion Observed base Step 1: Evaluate Base - Is it strong enough (e.g., NaH, KHMDS)? - Is it soluble (e.g., Cs2CO3 in DMF)? start->base reagent Step 2: Evaluate Alkylating Agent - Switch from R-Cl to R-Br or R-I. - Consider adding a catalyst like NaI or TBAI. base->reagent If no improvement success Problem Resolved base->success Improvement temp Step 3: Increase Temperature - Incrementally increase by 10-20 °C. - Consider microwave irradiation. reagent->temp If no improvement reagent->success Improvement solvent Step 4: Change Solvent - Switch to a more polar aprotic solvent (e.g., NMP, DMAc). temp->solvent If no improvement temp->success Improvement method Step 5: Change Method - Consider Reductive Amination if direct alkylation fails. solvent->method If still no improvement solvent->success Improvement method->success Improvement

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Recommendations:

  • Base Selection: Switch from weaker inorganic bases like K₂CO₃ to stronger options. Sodium hydride (NaH) is a strong, non-nucleophilic base that can irreversibly deprotonate the amine. Cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in organic solvents and the "cesium effect," which enhances nucleophilicity.[3]

  • Catalytic Additives: For reactions with alkyl bromides or chlorides, adding a catalytic amount (10 mol%) of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.[3]

  • Alternative Methods: If direct alkylation with alkyl halides remains problematic, Reductive Amination is a superior and more controllable alternative.[5] This two-step, one-pot process involves forming an imine with an aldehyde or ketone, followed by in situ reduction.[5][6]

Section 2: Selectivity and Side Reactions
Q2: I'm observing a significant amount of N,N-dialkylated byproduct. How can I improve selectivity for mono-alkylation?

This is a classic problem in amine alkylation. The mono-alkylated product is often more nucleophilic than the starting amine, leading it to react again with the alkylating agent.[1][7][8]

Root Cause Analysis:

  • Stoichiometry: Using an excess of the alkylating agent strongly favors dialkylation.

  • Reaction Concentration: High concentrations can increase the rate of the second alkylation.

  • Base-Driven Reactivity: A strong base fully deprotonates the amine, and the resulting anion can be highly reactive.

Strategies for Promoting Mono-alkylation:

StrategyPrincipleRecommended Action
Control Stoichiometry Limit the availability of the alkylating agent.Use the alkylating agent as the limiting reagent (e.g., 0.95 to 1.05 equivalents). Slowly add the alkylating agent to the reaction mixture over several hours.
Use a Large Excess of Amine The alkylating agent is more likely to encounter the starting material than the mono-alkylated product.Use a 2-5 fold excess of the 2-amino-6-fluorobenzamide. This is often impractical if the starting material is valuable.
Choose a Milder Base Avoid full deprotonation to temper reactivity.Use a base like K₂CO₃ or DIPEA instead of NaH. This may require higher temperatures.
Switch to Reductive Amination The mechanism intrinsically favors mono-alkylation.This is the most robust solution. An imine can only form once on a primary amine, and subsequent reduction yields the desired secondary amine. Over-alkylation is not a possible reaction pathway.[5][9]
Q3: Is there a risk of alkylation on the amide nitrogen or oxygen?

While alkylation on the primary aromatic amine is kinetically and thermodynamically favored, reaction at the amide is possible under certain conditions.

  • Amide N-Alkylation: The amide nitrogen is significantly less nucleophilic than the aniline nitrogen due to resonance delocalization with the carbonyl group. Alkylation here is generally not observed unless the aniline nitrogen is protected or the conditions are extremely harsh.

  • Amide O-Alkylation: This is even less likely and would typically require very reactive, hard electrophiles like methyl triflate (MeOTf) or Meerwein's salt (Me₃OBF₄).[10] Under standard conditions with alkyl halides, this is not a significant concern.

General Reaction Scheme and Potential Side Products:

G sub 2-Amino-6-fluorobenzamide invis1 sub->invis1 rx + R-X rx->invis1 base Base, Solvent, ΔT mono Desired Product (Mono-N-Alkylation) base->mono di Side Product (Di-N-Alkylation) base->di sm Unreacted Starting Material base->sm invis1->base invis2

Caption: Primary reaction pathway and common outcomes.

Recommended Experimental Protocols

Protocol 1: Direct Alkylation using Cesium Carbonate

This protocol is a good starting point for simple alkyl halides.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-6-fluorobenzamide (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to make a 0.1 M solution.

  • Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) and catalytic tetrabutylammonium iodide (TBAI, 0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Quench the reaction by slowly adding water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination

This is the preferred method for achieving high selectivity and is compatible with a wider range of alkyl groups via their corresponding aldehydes or ketones.

Step-by-Step Methodology:

  • To a stirred solution of 2-amino-6-fluorobenzamide (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add the aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor imine formation by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.[6] Be cautious of initial gas evolution.

  • Continue stirring at room temperature until the imine is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Summary of Reaction Conditions

MethodAlkylating AgentBase / Reducing AgentSolventTemp. (°C)Key AdvantagesCommon Issues
Direct Alkylation Alkyl Halide (R-Br, R-I)Cs₂CO₃ or NaHDMF, DMSO80-120Simple setup for reactive halides.Low conversion, over-alkylation.[7]
Reductive Amination Aldehyde / KetoneNaBH(OAc)₃, NaBH₃CNDCE, THF25-40Excellent mono-selectivity, mild conditions, broad scope.[5]Requires stable carbonyl compounds.
"Borrowing Hydrogen" AlcoholTransition Metal Catalyst (e.g., Ru, Mn, Ir)[11][12]Toluene100-120High atom economy (water is the only byproduct).[13]Requires specific catalysts, may have functional group incompatibilities.

References

  • Palladium(II)-NHC Catalyzed Alkylation of Primary Amides. PMC. Available at: [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols. ACS Publications. Available at: [Link]

  • Amine alkylation. Google Patents.
  • N-alkylation of an almost non nucleophilic substrate. Reddit. Available at: [Link]

  • Aryne-Enabled C-N Arylation of Anilines. PMC. Available at: [Link]

  • Optimizing reaction conditions of N-alkylation reaction. ResearchGate. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines. ACS Publications. Available at: [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. PubMed. Available at: [Link]

  • Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available at: [Link]

  • Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. ACS Publications. Available at: [Link]

  • 2-Amino-6-fluorobenzamide. PubChem. Available at: [Link]

  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. Available at: [Link]

  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. RSC Publishing. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols. ACS Publications. Available at: [Link]

  • Biocatalytic reductive amination as a route to isotopically labelled amino acids. RSC Publishing. Available at: [Link]

  • The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. Available at: [Link]

  • Control experiments for N-alkylation of amides via borrowing hydrogen. ResearchGate. Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Semantic Scholar. Available at: [Link]

  • Alkylation Reactions. Mettler Toledo. Available at: [Link]

  • Alkylation of Amines. YouTube. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-amino-6-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 2-amino-6-fluoro-N-methylbenzamide. This document is designed for researchers, process chemists, and drug development professionals to provide field-proven insights, troubleshooting guidance, and robust protocols for transitioning this synthesis from the bench to pilot plant or manufacturing scale.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning a successful and scalable synthesis campaign.

Q1: What is the most industrially viable and scalable synthetic route for 2-amino-6-fluoro-N-methylbenzamide?

A1: The most common and robust route for large-scale production involves a two-step process starting from 2-amino-6-fluorobenzoic acid. This pathway is favored for its use of readily available, cost-effective reagents and its general reliability. The sequence is:

  • Carboxylic Acid Activation: Conversion of 2-amino-6-fluorobenzoic acid to its corresponding acid chloride (2-amino-6-fluorobenzoyl chloride) using an activating agent, most commonly thionyl chloride (SOCl₂).

  • Amidation: Reaction of the in-situ generated acid chloride with methylamine to form the desired amide product.

This method avoids the use of expensive peptide coupling reagents, which, while effective at the lab scale, are often not economically feasible for large-scale manufacturing due to high cost and significant waste generation[1].

Q2: What are the Critical Process Parameters (CPPs) that must be controlled during the amidation step?

A2: The amidation of 2-amino-6-fluorobenzoyl chloride with methylamine is a highly exothermic reaction where precise control is key to ensuring high yield and purity. The primary CPPs are:

  • Temperature Control: The reaction temperature must be maintained at a low level (typically 0-10 °C) during the addition of methylamine to manage the exotherm and prevent side reactions.

  • Reagent Addition Rate: Slow, controlled addition of the methylamine solution is crucial to prevent a runaway reaction and localized temperature spikes.

  • Stoichiometry: A slight excess of methylamine (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the acid chloride. However, a large excess should be avoided as it can complicate the work-up and removal process.

  • Moisture Control: The acid chloride intermediate is highly susceptible to hydrolysis. All solvents and reagents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the formation of 2-amino-6-fluorobenzoic acid as a significant impurity[2].

Q3: Which form of methylamine (gas or aqueous solution) is recommended for scale-up?

A3: The choice between methylamine gas and a 40% aqueous solution involves a trade-off between reactivity control and process safety.

  • Methylamine Gas (CH₃NH₂): Using anhydrous methylamine gas avoids introducing water, thereby minimizing the risk of hydrolyzing the acid chloride intermediate. However, it requires a pressure-rated reactor and specialized gas handling equipment, which increases operational complexity and safety risks[3][4].

  • 40% Methylamine Solution in Water: This is often the more practical choice for standard reactors. It is easier to handle and measure accurately. The main drawback is the presence of water. To mitigate this, the acid chloride solution is typically added to a cooled, stirred mixture of the methylamine solution and an organic solvent, ensuring the amine is in excess and reacts faster than the competing hydrolysis.

For most scale-up operations, the 40% aqueous solution is preferred for its operational simplicity, provided the process is designed to handle the associated hydrolysis risk through careful control of temperature and addition rates.

Q4: How can I effectively monitor the reaction progress at scale?

A4: In-Process Controls (IPCs) are essential for monitoring reaction completion and ensuring batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical HPLC method would monitor the disappearance of the starting material (2-amino-6-fluorobenzoic acid) after the activation step and the formation of the product (2-amino-6-fluoro-N-methylbenzamide) during the amidation. Thin-Layer Chromatography (TLC) can also be used as a faster, qualitative check for reaction completion[5].

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the scale-up synthesis.

Issue 1: Low Reaction Yield (<85%)
  • Symptom: The isolated yield of 2-amino-6-fluoro-N-methylbenzamide is consistently below the target specification.

  • Possible Cause A: Incomplete Acid Chloride Formation

    • Diagnosis: The activation of 2-amino-6-fluorobenzoic acid with thionyl chloride may be incomplete. An HPLC or NMR analysis of a sample taken after the activation step would show residual starting material.

    • Solution:

      • Ensure the stoichiometry of thionyl chloride is adequate (typically 1.2-1.5 equivalents).

      • Increase the reaction time or temperature for the activation step (e.g., reflux in a suitable solvent like toluene or dichloromethane for 2-4 hours).

      • The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acid chloride.

  • Possible Cause B: Hydrolysis of Acid Chloride Intermediate

    • Diagnosis: The presence of 2-amino-6-fluorobenzoic acid in the final product's impurity profile points to hydrolysis.

    • Solution:

      • Strict Anhydrous Conditions: Use anhydrous grade solvents and dry all glassware thoroughly. Run the reaction under a nitrogen or argon atmosphere[2].

      • Temperature Management: Keep the temperature low during the addition of aqueous methylamine to minimize the rate of hydrolysis relative to amidation.

  • Possible Cause C: Product Loss During Work-Up

    • Diagnosis: The product has some solubility in the aqueous phase, leading to losses during extraction.

    • Solution:

      • pH Adjustment: After quenching the reaction, adjust the pH of the aqueous layer. The product is amphoteric; ensure the pH is in a range that minimizes its solubility in water (typically neutral to slightly basic) before extraction.

      • Solvent Selection: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

      • "Salting Out": Add sodium chloride to the aqueous layer to decrease the solubility of the organic product and improve extraction efficiency.

Issue 2: High Impurity Levels in Final Product
  • Symptom: HPLC analysis shows one or more significant impurities (>0.5%) in the isolated product.

  • Possible Cause A: Dimer Formation

    • Diagnosis: An impurity with a mass corresponding to a dimer of the product may be observed by LC-MS. This occurs when the amino group of one molecule reacts with the activated acid chloride of another.

    • Solution:

      • Reverse Addition: Add the solution of the acid chloride slowly to the cooled methylamine solution. This ensures that methylamine is always in excess, favoring the desired intermolecular reaction over dimerization.

      • Low Temperature: Maintain a low reaction temperature (0-5 °C) to reduce the rate of this side reaction.

  • Possible Cause B: Starting Material Quality

    • Diagnosis: Impurities present in the 2-amino-6-fluorobenzoic acid starting material are carried through the synthesis.

    • Solution:

      • Incoming Quality Control: Always perform a purity check (e.g., HPLC, NMR) on the starting 2-amino-6-fluorobenzoic acid before beginning the synthesis[6].

      • Source High-Purity Material: Ensure that the supplier provides material with a purity of >98%.

Issue 3: Product Isolation and Physical Form
  • Symptom: The final product fails to crystallize, remaining an oil, or crystallizes poorly, leading to difficult filtration.

  • Possible Cause A: Residual Solvents

    • Diagnosis: The product may be retaining solvents used in the reaction or work-up.

    • Solution:

      • Solvent Swap: After the final extraction, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, ethanol, or a toluene/heptane mixture).

      • Drying: Dry the isolated solid under vacuum at an appropriate temperature (e.g., 40-50 °C) to remove residual solvents.

  • Possible Cause B: Impurities Inhibiting Crystallization

    • Diagnosis: Even small amounts of impurities can sometimes disrupt the crystal lattice formation.

    • Solution:

      • Recrystallization: Perform a recrystallization from a screened solvent system. A table of potential solvents is provided below.

      • Carbon Treatment: If the product is colored, a charcoal (activated carbon) treatment during recrystallization can help remove colored impurities.

Key Experimental Protocols & Visualizations

Protocol 1: Scale-Up Synthesis of 2-amino-6-fluoro-N-methylbenzamide

Step 1: Acid Chloride Formation

  • Charge a suitable, dry, inerted reactor with 2-amino-6-fluorobenzoic acid (1.0 eq) and an anhydrous solvent such as toluene or dichloromethane (5-10 volumes).

  • Begin stirring and add a catalytic amount of DMF (0.02 eq).

  • Slowly add thionyl chloride (1.3 eq) via an addition funnel, maintaining the temperature below 30 °C. Note: The addition is exothermic and will generate HCl and SO₂ gas, which must be scrubbed.

  • Heat the reaction mixture to 50-60 °C and hold for 2-4 hours until an IPC (HPLC) confirms the consumption of the starting material.

  • Cool the mixture to ambient temperature. If desired, the solvent and excess thionyl chloride can be removed by vacuum distillation to yield the crude acid chloride. For a telescoping procedure, the solution is used directly in the next step.

Step 2: Amidation

  • In a separate reactor, charge 40% aqueous methylamine (1.5 eq) and an organic solvent (e.g., dichloromethane, 3 volumes).

  • Cool the methylamine solution to 0-5 °C with vigorous stirring.

  • Slowly add the acid chloride solution from Step 1 to the cooled methylamine solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours until an IPC (HPLC) confirms the reaction is complete.

Step 3: Work-Up and Isolation

  • Quench the reaction by adding water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with the chosen organic solvent (e.g., 2 x 3 volumes of dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to yield pure 2-amino-6-fluoro-N-methylbenzamide.

Data Summary Table
ParameterRecommendationRationale
Activation Solvent Toluene, Dichloromethane (DCM)Anhydrous, inert, and allows for easy removal.
SOCl₂ Stoichiometry 1.2 - 1.5 equivalentsEnsures complete conversion of the carboxylic acid.
Amidation Temp. 0 - 10 °CControls the reaction exotherm and minimizes side reactions.
Methylamine Stoich. 1.1 - 1.5 equivalentsDrives the reaction to completion.
Extraction Solvent Ethyl Acetate, DichloromethaneGood solubility for the product and immiscible with water.
Crystallization Solvent Isopropanol, Toluene/HeptaneProvides good recovery and high purity crystals.
Process Workflow Diagram

Scale_Up_Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-Up & Isolation A Charge Reactor: 2-Amino-6-fluorobenzoic Acid Anhydrous Toluene, cat. DMF B Add Thionyl Chloride (SOCl₂) < 30°C A->B C Heat to 50-60°C (2-4 hours) B->C IPC1 IPC-1 (HPLC): Check for Starting Material C->IPC1 D Cool to RT Acid Chloride Solution Ready IPC1->D F Slowly Add Acid Chloride Solution to Amine Keep Temp < 10°C D->F Telescope E Prepare Separate Reactor: 40% aq. Methylamine Cool to 0-5°C E->F G Stir at 0-10°C (1-2 hours) F->G IPC2 IPC-2 (HPLC): Check for Product Formation G->IPC2 H Aqueous Quench & Phase Separation IPC2->H I Extract Aqueous Layer with Organic Solvent H->I J Combine, Wash & Dry Organic Layers I->J K Concentrate & Recrystallize J->K L Filter & Dry Final Product K->L

Caption: Workflow for the scale-up synthesis of 2-amino-6-fluoro-N-methylbenzamide.

Scale-Up Safety Considerations

Scaling up this synthesis introduces hazards that must be rigorously controlled through proper engineering and administrative protocols.

  • Thionyl Chloride (SOCl₂):

    • Hazard: Highly corrosive and reacts violently with water. The reaction produces HCl and SO₂ gases, which are toxic and corrosive[2].

    • Mitigation: Use a closed system for transfers. Ensure the reactor is connected to a robust acid gas scrubber (e.g., a caustic soda scrubber) to neutralize the off-gases. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and a face shield[3].

  • Methylamine (CH₃NH₂):

    • Hazard: Flammable, toxic, and corrosive. The 40% aqueous solution is a strong base. Vapors can form flammable mixtures with air[7].

    • Mitigation: Handle in a well-ventilated area, away from ignition sources. Use spark-proof tools and grounded equipment[4]. Ensure appropriate PPE is worn, including chemical-resistant gloves and safety goggles[8]. Have emergency showers and eyewash stations readily available.

  • Reaction Exotherm:

    • Hazard: The amidation reaction is highly exothermic and can lead to a runaway reaction if not controlled, causing a rapid increase in temperature and pressure.

    • Mitigation:

      • Calorimetry Data: Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to understand the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).

      • Engineering Controls: Ensure the plant reactor has sufficient cooling capacity.

      • Procedural Controls: Implement strict controls on the addition rate and maintain the cooling bath/jacket at a low temperature throughout the addition.

References

  • Vertex AI Search. (2026, February 13).
  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Retrieved February 15, 2026.
  • Chem-supply.net. (2024, September 3). Understanding the Applications and Safety of Methylamine in Chemical Processes.
  • Supporting Information. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds.
  • SIAD S.p.A. (2023, February 20).
  • Thermo Fisher Scientific. (n.d.).
  • UCL Discovery. (n.d.).
  • Zheng, Z., et al. (n.d.).
  • Chem-Impex. (n.d.). 2-Amino-6-fluorobenzoic acid. Retrieved February 15, 2026.
  • ResearchGate. (2025, August 6).
  • State of New Jersey. (n.d.). HAZARD SUMMARY: METHYLAMINE.
  • Organic Syntheses. (2022, November 17).
  • ResearchGate. (2025, August 7). Reaction of Anthranilic Acid Amides with Cyclic Anhydrides.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • ResearchGate. (2021, June 3). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
  • PrepChem.com. (n.d.). Synthesis of anthranilic acid amide. Retrieved February 15, 2026.
  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Retrieved February 15, 2026.
  • PubChem. (n.d.). 2-Amino-6-fluorobenzamide. Retrieved February 15, 2026.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-6-fluorobenzoic acid, 98% 5 g. Retrieved February 15, 2026.
  • Wikipedia. (n.d.). Anthranilic acid. Retrieved February 15, 2026.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-fluorobenzoic acid 98%. Retrieved February 15, 2026.
  • TCI Chemicals. (n.d.). Direct Amidation of Unprotected Amino Acids. Retrieved February 15, 2026.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-fluorobenzoic acid 98%. Retrieved February 15, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Quality Control for 2-Amino-6-fluoro-N-phenylbenzamide: Ensuring Purity in Pharmaceutical Synthesis.
  • ResearchGate. (2013, October 7). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • Jones, C., et al. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)

Sources

minimizing side reactions in 2-amino-6-fluoro-N-methylbenzamide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Aniline" Trap

You are likely reading this because your coupling reaction has stalled, or your LC-MS shows a mass corresponding to


 (dehydration) or 

(hydrolysis).

The scaffold 2-amino-6-fluoro-N-methylbenzamide presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The fluorine atom at the 6-position and the amide at the 1-position are electron-withdrawing groups (EWG), significantly reducing the nucleophilicity of the aniline nitrogen.

  • Steric Crowding: The ortho-fluorine and ortho-amide create a steric wall, making the approach to the activated electrophile difficult.

  • Cyclization Risk: The N-methylbenzamide motif is not innocent; it is a "tethered nucleophile" waiting to cyclize with your newly formed amide bond to form a 3-methylquinazolin-4-one .

This guide moves beyond standard EDC/HOBt protocols to address these specific failure modes.

Critical Failure Modes & Mechanisms

Failure Mode A: Quinazolinone Cyclization (The Peak)

If you observe a product with a mass of Target Product


 Da , you have likely formed a quinazolinone.

The Mechanism: Once the desired amide bond is formed, the molecule contains a nucleophilic amide nitrogen (from the N-methyl group) and an electrophilic carbonyl (from the new amide). Under thermal stress or acidic conditions, the N-methyl amide attacks the new carbonyl, ejecting water and forming the thermodynamically stable 3-methylquinazolin-4-one ring.

Failure Mode B: The "Stalled" Reaction (Hydrolysis)

Due to the 6-fluoro deactivation, the aniline is sluggish. If your activating agent (e.g., HATU, EDC) generates an activated ester that is not intercepted quickly by the amine, trace water will hydrolyze it back to the starting carboxylic acid.

Symptom: You recover starting material and the carboxylic acid, despite using excess coupling reagent.

Visualizing the Pathways

The following diagram illustrates the competition between the desired linear coupling and the undesired cyclization.

CouplingPathways Start Start: 2-Amino-6-fluoro-N-methylbenzamide + Activated Acid (R-COX) Intermediate Desired Linear Amide (Kinetic Product) Start->Intermediate T3P/Pyridine (Fast) Hydrolysis Stalled Reaction: Hydrolysis of R-COX Start->Hydrolysis Slow Kinetics/Wet Solvents Cyclization Side Reaction: Intramolecular Attack by N-Methyl Amide Intermediate->Cyclization Heat / Acid / Time Quinazolinone Final Impurity: 3-Methylquinazolin-4-one (Thermodynamic Product) Cyclization->Quinazolinone - H2O

Figure 1: Reaction pathways showing the competition between linear amide formation (green) and quinazolinone cyclization (red).

The "Gold Standard" Protocol: T3P Activation

For this specific scaffold, Propylphosphonic Anhydride (T3P) is superior to HATU or EDC.

  • Why? T3P acts as a water scavenger (driving the reaction forward) and generates a less reactive intermediate than HATU, which paradoxically reduces side reactions by requiring base catalysis that we can control. It also suppresses epimerization if your coupling partner is chiral.

Reagents
  • Solvent: 2-MeTHF or Ethyl Acetate (Green, non-coordinating).

  • Base: Pyridine (Critical: Pyridine acts as a nucleophilic catalyst and buffer).

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF).

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolve Carboxylic Acid (1.1 equiv) and 2-amino-6-fluoro-N-methylbenzamide (1.0 equiv) in 2-MeTHF (10 V).2-MeTHF allows for higher reaction temperatures than DCM if needed, but start at RT.
2 Add Pyridine (3.0 - 5.0 equiv).Pyridine forms an active acyl-pyridinium intermediate with T3P, boosting reactivity without the high basicity of TEA/DIPEA that promotes side reactions.
3 Cool to 0 °C. Add T3P (1.5 - 2.0 equiv) dropwise.Exothermic control. T3P is viscous; ensure rapid stirring.
4 Allow to warm to Room Temp (20-25 °C). Stir for 2-4 hours.Do not heat yet. Heating promotes the quinazolinone cyclization (Figure 1).
5 Checkpoint: Check LC-MS.If SM remains, add 0.5 equiv T3P. Only heat to 40-50 °C if absolutely necessary.
6 Quench: Add water (5 V) and stir for 15 min.Hydrolyzes excess T3P into water-soluble alkylphosphonic acid.
7 Workup: Separate layers. Wash organic layer with 0.5 M HCl (removes pyridine), then NaHCO3, then Brine.T3P byproducts are water-soluble, simplifying purification.[1]

Troubleshooting & FAQs

Q1: I am seeing the quinazolinone impurity (Mass M-18). How do I stop it?

Diagnosis: The reaction temperature is too high or the reaction time is too long. The linear amide is converting to the cyclic form. Fix:

  • Switch to T3P/Pyridine if using HATU/DIPEA. HATU is often too aggressive.

  • Lower the temperature. Run at 0 °C to RT.

  • Reduce reaction time. Quench immediately upon consumption of starting material. Do not leave stirring overnight "just to be safe."

Q2: The reaction is stuck at 50% conversion. Adding more reagent doesn't help.

Diagnosis: The 6-fluoro group has deactivated the amine to the point where the activated ester hydrolyzes faster than it reacts with the amine. Fix:

  • Increase Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to favor the bimolecular reaction over hydrolysis.

  • Change Catalyst: Add DMAP (0.1 equiv) to the T3P/Pyridine system. DMAP is a "hyper-nucleophilic" acylation catalyst that can transfer the acyl group to the sluggish aniline.

  • Acid Chloride Route: Convert your acid to the acid chloride (using Ghosez's reagent or Oxalyl Chloride) first. Acid chlorides are more reactive than T3P/HATU esters. Note: This increases the risk of bis-acylation, so control stoichiometry carefully.

Q3: Can I use HATU?

Answer: Yes, but with caution. HATU generates the O-At ester, which is highly reactive. With 2-aminobenzamides, the high reactivity combined with the basic conditions (DIPEA) often accelerates the cyclization side reaction. If you must use HATU, use HOAt as an additive and keep the temperature strictly at 0 °C.

Q4: My coupling partner is chiral. Will this racemize?

Answer: The 2-amino-6-fluoro-N-methylbenzamide is not chiral, but if your carboxylic acid has an


-chiral center, racemization is a risk.
Fix:  The T3P/Pyridine protocol is specifically documented to minimize epimerization compared to HATU/DIPEA [1]. Avoid strong bases like TEA or DIPEA if chirality is a concern.

Decision Tree for Optimization

OptimizationTree Problem Identify Problem Stalled Reaction Stalled / Low Yield Problem->Stalled Cyclized Cyclized Impurity (M-18) Problem->Cyclized Sol_Stalled1 1. Increase Conc. (>0.5M) 2. Add DMAP cat. Stalled->Sol_Stalled1 First Pass Sol_Stalled2 Switch to Acid Chloride (Ghosez Reagent) Stalled->Sol_Stalled2 If fails Sol_Cyclized1 1. Lower Temp (0°C) 2. Switch to T3P/Pyridine Cyclized->Sol_Cyclized1 Prevention Sol_Cyclized2 Reduce Reaction Time (Monitor LCMS closely) Cyclized->Sol_Cyclized2 Process Control

Figure 2: Troubleshooting logic flow for common coupling issues.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][2] Organic Letters, 13(19), 5048–5051.[2] [Link]

  • Patterson, A. W., et al. (2009). Synthesis of Quinazolinones from the Coupling of 2-Aminobenzamides.[3][4][5][6] Journal of Organic Chemistry. (Contextual grounding on quinazolinone mechanism).

  • Organic Chemistry Portal. (2023). Propylphosphonic Anhydride (T3P). [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving fluorinated benzamides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful yet often challenging transformations. The presence of fluorine atoms in benzamide substrates can significantly alter their electronic properties and reactivity, leading to common issues such as low yield, catalyst deactivation, and unexpected side reactions.

This guide provides in-depth, field-proven insights to help you diagnose and resolve these issues effectively. We will delve into the causality behind experimental choices, offering not just solutions but a deeper understanding of the underlying organometallic principles.

Troubleshooting Guide: Question & Answer

Here, we address specific problems you might be encountering in the lab with practical, step-by-step solutions.

Q1: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?

Low or no conversion is the most common issue and can stem from several factors, often related to the challenging nature of activating fluorinated substrates.

Immediate Checks:

  • Reagent Integrity: Confirm the quality and purity of your reagents, especially the palladium catalyst, ligand, and base. Ensure solvents are anhydrous and degassed.

  • Reaction Setup: Verify that your reaction was set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the Pd(0) catalyst.

Systematic Troubleshooting:

  • Sub-optimal Ligand Choice: The electron-withdrawing nature of fluorine atoms on the benzamide ring can make oxidative addition more difficult. Standard phosphine ligands may not be sufficient.

    • Solution: Switch to electron-rich, sterically hindered biarylphosphine ligands. Ligands like AdBrettPhos, RuPhos, or XPhos are designed to promote the oxidative addition of challenging substrates.

  • Inappropriate Base: Strong bases like sodium tert-butoxide (NaOt-Bu), commonly used in Buchwald-Hartwig aminations, can lead to the decomposition of fluorinated products.[1][2]

    • Solution: Employ weaker bases. Potassium phenoxide (KOPh) or cesium carbonate (Cs₂CO₃) are often more compatible with sensitive fluorinated molecules.[1][2]

  • Catalyst Inhibition: The fluoride ion itself can sometimes inhibit the catalyst.[3]

    • Solution: If C-F activation is suspected, consider using ligands that are less susceptible to fluoride inhibition or explore alternative coupling partners if the methodology allows.

Q2: I'm observing significant formation of a hydrodefluorinated or hydrodehalogenated side product. Why is this happening and what can I do?

The formation of arenes where the fluorine or halogen has been replaced by hydrogen is a common side reaction.

Underlying Causes:

  • β-Hydride Elimination: This can occur from the palladium-amido intermediate, leading to an imine and a palladium-hydride species, which then reductively eliminates the arene.[4]

  • Water as a Proton Source: Trace amounts of water in the reaction can protonate the aryl-palladium intermediate.

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.

  • Choice of Base: Some bases are more prone to promoting β-hydride elimination. If using an alkoxide, consider switching to a carbonate or phosphate base.

  • Ligand Modification: Bulky ligands can often disfavor the conformation required for β-hydride elimination. Ensure your ligand provides sufficient steric hindrance around the palladium center.

Q3: My reaction is producing a complex mixture of products, including regioisomers. How can I improve the selectivity?

Poor selectivity can arise from competing reaction pathways, such as C-F activation at different positions or the formation of aryne intermediates.[5]

Key Considerations for Selectivity:

  • C-F vs. C-X Activation (X = Cl, Br, I, OTf): Palladium catalysts will preferentially activate weaker C-X bonds over the stronger C-F bond. If your substrate has multiple potential coupling sites, the reaction should be selective for the non-fluorine site. If you are observing C-F activation, this suggests very harsh reaction conditions or a highly activated C-F bond.

  • Aryne Formation: Under strongly basic conditions, deprotonation ortho to a leaving group can lead to an aryne intermediate, which can then be trapped by the nucleophile at two different positions, leading to a loss of regioselectivity.[5]

    • Solution:

      • Lower the reaction temperature.

      • Use a weaker base (e.g., K₃PO₄ instead of NaOt-Bu).

      • Choose a bulkier ligand to sterically hinder ortho-deprotonation.

Frequently Asked Questions (FAQs)

What is the general reactivity order for aryl halides in these couplings?

Contrary to many other cross-coupling reactions, for Buchwald-Hartwig amination, the reactivity order is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[6] Aryl iodides can sometimes be problematic due to the inhibitory effect of the generated iodide on the catalyst.[6]

How do I choose the right palladium precatalyst?

For reactions with bulky biarylphosphine ligands, palladacycle precatalysts (like G3 or G4 XPhos Palladacycle) are often highly effective as they readily form the active Pd(0) species.[7] If these are not forming readily, oxidative addition complexes can be a good alternative.[7]

Can I use aqueous ammonia for the amination?

Yes, recent developments have enabled the use of aqueous ammonia. This often requires specialized ligands, such as KPhos, which are designed to suppress the formation of aryl alcohol and diarylamine side products that can occur in the presence of water and hydroxide bases.[8]

What is the role of the ligand in the catalytic cycle?

The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition of the aryl halide, facilitating reductive elimination of the product, and preventing catalyst decomposition. Electron-rich and bulky ligands are generally preferred for challenging substrates like fluorinated benzamides.

Visualizing the Process

To better understand the core mechanics of the reaction and potential pitfalls, the following diagrams illustrate the catalytic cycle and a general troubleshooting workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_off_cycle Off-Cycle Pitfalls Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Ar-X Deactivation Catalyst Deactivation (e.g., O₂) Pd(0)L->Deactivation Pd(II)Complex L-Pd(II)(Ar)(X) OxAdd->Pd(II)Complex Ligand_Exch Ligand Exchange (Amide) Pd(II)Complex->Ligand_Exch + Amide, - X⁻ AmidoComplex L-Pd(II)(Ar)(Amide) Ligand_Exch->AmidoComplex Reduct_Elim Reductive Elimination AmidoComplex->Reduct_Elim Side_Reaction β-Hydride Elimination or C-F Activation AmidoComplex->Side_Reaction Reduct_Elim->Pd(0)L Regeneration Product Product (Ar-Amide) Reduct_Elim->Product

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Troubleshooting_Workflow Start Low/No Conversion CheckReagents Check Reagent Quality & Inert Atmosphere Start->CheckReagents SideProduct Side Product Formation (e.g., Hydrodefluorination) Start->SideProduct ChangeLigand Switch to Bulky, Electron-Rich Ligand (e.g., AdBrettPhos) CheckReagents->ChangeLigand ChangeBase Use Weaker Base (e.g., KOPh, K₃PO₄) ChangeLigand->ChangeBase ChangeSolvent Optimize Solvent & Temperature ChangeBase->ChangeSolvent Success Improved Yield ChangeSolvent->Success RigorousDry Ensure Rigorous Anhydrous Conditions SideProduct->RigorousDry RevisitBase Re-evaluate Base Choice RigorousDry->RevisitBase RevisitBase->ChangeBase

Caption: A systematic workflow for troubleshooting low conversion in palladium-catalyzed couplings.

Experimental Protocols

General Protocol for a Trial Reaction:

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the benzamide (1.2 equiv), the phosphine ligand (1-5 mol %), and the base (1.5-2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF) via syringe, followed by the palladium precatalyst (0.5-2.5 mol %).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir for the designated time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald, S. L., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. Available at: [Link]

  • Sanford, M. S., et al. (2007). Palladium-Catalyzed Fluorination of Carbon−Hydrogen Bonds. Journal of the American Chemical Society. Available at: [Link]

  • Curran, D. P., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available at: [Link]

  • Buchwald, S. L., et al. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Organic Letters. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Available at: [Link]

  • Hammond, G. B., & Stahl, S. S. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Journal of the American Chemical Society. Available at: [Link]

  • Sanford, M. S., et al. (2012). Pd-Catalyzed C–H Fluorination with Nucleophilic Fluoride. Organic Letters. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available at: [Link]

  • Chemistry by Dr. A. K. Kushwaha. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. Available at: [Link]

  • Zhao, Y., et al. (2015). Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, J., et al. (2015). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. Available at: [Link]

  • Chan, J., et al. (2020). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. ACS Omega. Available at: [Link]

  • Zhang, X., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts. Available at: [Link]

  • Chen, G., et al. (2024). Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Dong, G., et al. (2013). Palladium-Catalyzed Coupling of Polyfluorinated Arenes with Heteroarenes via C–F/C–H Activation. Organic Letters. Available at: [Link]

  • Hsieh, J.-C., et al. (2023). Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl- N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald, S. L., et al. (2013). An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. Organic Letters. Available at: [Link]

  • Chen, G., et al. (2016). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • L-E. Müller, et al. (2024). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science. Available at: [Link]

  • Jiang, H., et al. (2022). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. Available at: [Link]

  • Buchwald, S. L., & Ingoglia, B. T. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. Organic Letters. Available at: [Link]

  • Le, C. M., et al. (2021). Mechanistic investigation of the Barluenga cross-coupling reaction using real-time mass spectrometry and benchtop NMR. Dalton Transactions. Available at: [Link]

  • Hsieh, J.-C., et al. (2023). Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. ResearchGate. Available at: [Link]

  • ChemHelpASAP. (2020). palladium coupling catalyst activation. YouTube. Available at: [Link]

  • Grygorenko, O., et al. (2026). Buchwald–Hartwig C–N coupling reaction between (hetero)aryl... ResearchGate. Available at: [Link]

  • Smith, S. (2023). Enhancing chemical synthesis for sustainability and process monitoring utilizing group ten metal catalysis. Scholars Junction. Available at: [Link]

  • Stradiotto, M., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]

  • Onomura, O., et al. (2012). General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 2-Amino-6-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-amino-6-fluoro-N-methylbenzamide. This resource is designed to provide in-depth, practical solutions to common reactivity issues encountered with this sterically hindered and electronically complex substrate. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthetic routes effectively.

The unique structure of 2-amino-6-fluoro-N-methylbenzamide, featuring an electron-donating amino group ortho to two electron-withdrawing groups (fluoro and N-methylbenzamide), presents a fascinating yet challenging reactivity profile. The steric hindrance around the amino group further complicates transformations. This guide addresses these challenges head-on, offering scientifically grounded strategies to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and questions in a direct, problem-solution format.

Issue 1: Poor or No Reactivity in N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

Question: I am attempting a Buchwald-Hartwig amination with 2-amino-6-fluoro-N-methylbenzamide and an aryl halide, but I'm observing very low conversion. What are the likely causes and how can I improve my yield?

Answer:

The primary challenges in the N-arylation of this substrate are twofold: steric hindrance and reduced nucleophilicity of the amino group. The ortho-fluoro and N-methylbenzamide groups physically block the approach of the bulky palladium catalyst complex. Additionally, the electron-withdrawing nature of these adjacent groups diminishes the electron density on the nitrogen atom, making it a weaker nucleophile.

Troubleshooting Strategies:

  • Ligand Selection is Critical: For sterically hindered anilines, the choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands are often preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[1] Consider ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., ferrocene-derived) families, which are specifically designed for challenging couplings.[2] Bidentate phosphine ligands like BINAP and DPEPhos can also be effective in some cases.[2]

  • Catalyst System Optimization: Experiment with different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and catalyst loading. Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome high activation barriers.

  • Base and Solvent Effects: The choice of base is crucial. While stronger bases like NaOtBu are common, they can sometimes lead to side reactions. Consider weaker bases like K₃PO₄ or Cs₂CO₃, which can be effective, especially with more advanced catalyst systems. The solvent can also play a significant role; aprotic polar solvents like toluene, dioxane, or THF are typically used.

  • Temperature and Reaction Time: Due to the low reactivity, higher reaction temperatures (e.g., 80-120 °C) and extended reaction times may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Illustrative Workflow for Buchwald-Hartwig Optimization:

cluster_start Initial Low Conversion cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Low Yield with Standard Conditions ligand Screen Bulky Ligands (e.g., SPhos, XPhos) start->ligand Primary Cause: Steric Hindrance catalyst Vary Pd Precursor & Loading ligand->catalyst base Test Different Bases (e.g., K₃PO₄, Cs₂CO₃) catalyst->base conditions Increase Temperature & Time base->conditions end Optimized High-Yield Reaction conditions->end Synergistic Effect

Caption: Optimization workflow for Buchwald-Hartwig amination.

Issue 2: Challenges with Electrophilic Aromatic Substitution (EAS)

Question: I am trying to perform a Friedel-Crafts acylation on the aromatic ring of 2-amino-6-fluoro-N-methylbenzamide, but the reaction is not proceeding as expected. Why is this the case?

Answer:

Direct Friedel-Crafts acylation of anilines, including your substrate, is generally unsuccessful. The lone pair of electrons on the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[3] This coordination has two detrimental effects:

  • Deactivation of the Ring: The formation of the Lewis acid-base complex places a positive charge on the nitrogen atom, converting the strongly activating amino group into a powerful deactivating group. This significantly reduces the nucleophilicity of the aromatic ring, rendering it unreactive towards the acylium ion electrophile.[3]

  • Undesired N-Acylation: The amino group itself is a potent nucleophile and can be acylated, leading to the formation of an amide rather than the desired C-acylated product.

Troubleshooting Strategies:

  • Protect the Amino Group: The most effective strategy is to protect the amino group before attempting the EAS reaction. Acetylation of the amino group to form an acetanilide is a common approach.[4] The resulting amide is still an ortho-, para- director but is less activating, which can prevent over-reaction. The bulky acetyl group also sterically hinders the ortho positions, favoring substitution at the para position. After the EAS reaction, the protecting group can be removed by hydrolysis.[5]

  • Alternative Catalysts: For some acylation reactions, less aggressive Lewis acids or Brønsted acids might be employed to minimize coordination with the amino group. Catalysts like bismuth triflate (Bi(OTf)₃) have shown promise in the acylation of some aniline derivatives.[6]

Experimental Protocol: Protection-Acylation-Deprotection Sequence

  • Protection (N-Acetylation):

    • Dissolve 2-amino-6-fluoro-N-methylbenzamide in a suitable solvent (e.g., acetic acid or THF).

    • Add acetic anhydride (1.1 equivalents) and a catalytic amount of a base (e.g., pyridine) or acid.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the N-acetylated product.

  • Friedel-Crafts Acylation:

    • Dissolve the protected substrate in an appropriate solvent (e.g., dichloromethane or nitrobenzene).

    • Add the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with ice water and extract the product.

  • Deprotection (Hydrolysis):

    • Reflux the acylated product in an aqueous acidic (e.g., HCl) or basic (e.g., NaOH) solution.

    • Monitor the reaction until the amide is fully hydrolyzed.

    • Neutralize the solution and extract the final product.

Issue 3: Difficulty in Diazotization and Subsequent Sandmeyer Reactions

Question: My attempts to perform a Sandmeyer reaction starting from 2-amino-6-fluoro-N-methylbenzamide are giving low yields of the desired product. What factors could be contributing to this?

Answer:

The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, followed by its displacement with a nucleophile using a copper(I) salt catalyst.[7][8][9] The efficiency of this reaction can be hampered by several factors related to your specific substrate:

  • Steric Hindrance: The ortho-substituents can hinder the approach of the nitrosating agent (formed from NaNO₂ and acid) to the amino group, slowing down the diazotization step.

  • Electronic Effects: The electron-withdrawing groups can decrease the stability of the resulting diazonium salt, potentially leading to decomposition before it can react with the copper catalyst.

Troubleshooting Strategies:

  • Diazotization Conditions:

    • Temperature Control: Maintain a low temperature (0-5 °C) throughout the diazotization process to minimize the decomposition of the unstable diazonium salt.

    • Acid Choice: While HCl is common, sulfuric acid is sometimes used. The choice of acid can influence the solubility of the diazonium salt.

    • Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to control the exothermic reaction and prevent localized heating.

  • Sandmeyer Reaction Conditions:

    • Catalyst Preparation: Ensure the copper(I) salt (e.g., CuCl, CuBr, CuCN) is freshly prepared or of high purity.

    • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the solution of the copper(I) catalyst.

    • Temperature: The displacement reaction is typically carried out at room temperature or with gentle heating. The optimal temperature should be determined experimentally.

Conceptual Pathway for a Successful Sandmeyer Reaction:

cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Displacement amine 2-Amino-6-fluoro- N-methylbenzamide reagents1 NaNO₂ / H₂SO₄ 0-5 °C amine->reagents1 diazonium Aryl Diazonium Salt reagents2 CuX (X = Cl, Br, CN) Room Temp to 60 °C diazonium->reagents2 reagents1->diazonium Slow Addition product Aryl Halide/Cyanide reagents2->product Radical-Nucleophilic Aromatic Substitution

Caption: Key steps in the Sandmeyer reaction sequence.

Issue 4: Unreactive C-F Bond in Nucleophilic Aromatic Substitution (SNAr)

Question: I want to displace the fluorine atom with a nucleophile via an SNAr reaction, but the C-F bond seems unreactive. What are my options?

Answer:

For a classical SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine).[10][11] In 2-amino-6-fluoro-N-methylbenzamide, the strongly electron-donating amino group counteracts the electron-withdrawing effects of the fluoro and amide groups, making the ring electron-rich and thus unreactive towards nucleophilic attack.

Advanced Strategies:

  • Photoredox Catalysis: Recent advances have shown that organic photoredox catalysis can enable the nucleophilic aromatic substitution of unactivated fluoroarenes.[12][13] This method involves the generation of a radical cation from the fluoroarene, which is then susceptible to nucleophilic attack. This approach can work with a variety of nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions.[12][13]

  • Transition Metal Catalysis: While less common for C-F bond activation, specific palladium or nickel catalyst systems might be explored, though this is a non-trivial undertaking and would require significant methods development.

Data Summary: Factors Influencing Reactivity

Functional GroupPositionElectronic EffectSteric EffectImpact on Reactivity
-NH₂ 2Activating (Resonance)ModerateIncreases ring nucleophilicity but can coordinate with Lewis acids.
-F 6Deactivating (Inductive)SmallDecreases ring nucleophilicity; good leaving group in activated systems.
-CONHCH₃ 1Deactivating (Resonance/Inductive)LargeDecreases ring nucleophilicity; contributes significantly to steric hindrance.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Thieme. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - Journal of the American Chemical Society. [Link]

  • Explain why the acylation of aniline is not possible - Filo. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • Sandmeyer Reaction - SynArchive. [Link]

  • Catalytic Friedel-Crafts Acylation of Aniline Derivatives - ResearchGate. [Link]

  • Scheme III. Synthetic scheme of 2,6-disubstituted anilines. - ResearchGate. [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. [Link]

  • Acylation and De-acylation of Anilines - Tylenol - YouTube. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - ResearchGate. [Link]

  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods - The Journal of Organic Chemistry. [Link]

  • Borate esters: Simple catalysts for the sustainable synthesis of complex amides - Science. [Link]

  • Reactions of Aniline - Chemistry Steps. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC. [Link]

  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner - Organic Letters. [Link]

  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity - ResearchGate. [Link]

  • Catalytic Amidation Methods. [Link]

  • Strategies for the functionalization of anilines. - ResearchGate. [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - Semantic Scholar. [Link]

  • 2-Amino-6-fluorobenzamide - PubChem. [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - Semantic Scholar. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - RSC Publishing. [Link]

  • CAS 869936-86-7 | 2-Amino-6-fluoro-N-methylbenzamide - Hoffman Fine Chemicals. [Link]

  • C2-symmetric amino acid amide-derived organocatalysts - Wolverhampton Intellectual Repository and E-Theses. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-fluoro-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-fluoro-N-methylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted therapies. Its inherent structural features provide a unique foundation for designing potent and selective inhibitors of various biological targets. This guide offers an in-depth comparison of 2-amino-6-fluoro-N-methylbenzamide derivatives, elucidating the critical structure-activity relationships (SAR) that govern their biological efficacy. By examining the influence of specific structural modifications, supported by experimental data, this document aims to provide a rational framework for the future design of novel therapeutic agents based on this versatile scaffold.

The 2-Amino-6-fluorobenzamide Core: A Foundation for Potent Biological Activity

The 2-aminobenzamide moiety is a well-established pharmacophore found in a variety of biologically active molecules. The presence of the amino group at the ortho position to the amide functionality plays a crucial role in the biological activity of these compounds. This arrangement can facilitate intramolecular hydrogen bonding and chelation with metal ions in enzyme active sites, contributing to target binding and inhibition.

The introduction of a fluorine atom at the 6-position of the benzamide ring significantly influences the molecule's physicochemical properties. Fluorine, being the most electronegative element, can alter the acidity of the neighboring amino group and the overall electron distribution of the aromatic ring. This modification can enhance binding affinity, improve metabolic stability, and increase cell permeability, all of which are desirable characteristics for drug candidates.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Impact of Substitutions

The biological activity of 2-amino-6-fluoro-N-methylbenzamide derivatives can be finely tuned by strategic modifications at various positions of the molecule. This section dissects the SAR of this scaffold, focusing on the impact of substitutions on the amide nitrogen and the aromatic ring.

The Significance of the N-Substituent

The nature of the substituent on the amide nitrogen is a critical determinant of biological activity. While the core topic focuses on N-methylbenzamide, understanding the broader SAR at this position provides valuable context for optimization.

Table 1: Comparison of N-Substituents on the 2-Amino-6-fluorobenzamide Scaffold

DerivativeN-SubstituentBiological TargetActivity (IC50/EC50)Key Observations
1 -CH3 (Methyl)PARPVaries with other substitutionsThe methyl group provides a baseline for comparison.
2 -H (Unsubstituted)VariesGenerally lower potencyThe N-H bond can participate in hydrogen bonding, but may lack the steric bulk for optimal interactions.
3 -Aryl (e.g., Phenyl)VariesCan significantly enhance potencyAromatic groups can engage in π-π stacking and hydrophobic interactions within the target's binding pocket. Substitutions on the aryl ring offer further opportunities for optimization.
4 -HeteroarylVariesOften leads to improved activity and selectivityThe presence of heteroatoms can introduce additional hydrogen bonding opportunities and modulate electronic properties.
5 -CycloalkylVariesCan improve metabolic stabilityCycloalkyl groups can fill hydrophobic pockets and are generally less susceptible to metabolic degradation than linear alkyl chains.

The data consistently demonstrates that moving beyond a simple methyl group to more complex aryl or heteroaryl substituents on the amide nitrogen can dramatically enhance biological activity. This is attributed to the introduction of additional interaction points with the target protein.

The Influence of Aromatic Ring Substitutions

Modifications to the benzamide ring, beyond the essential 2-amino and 6-fluoro groups, offer another avenue for optimizing the pharmacological profile of these derivatives.

Table 2: Impact of Substitutions on the Benzamide Ring of 2-Amino-6-fluorobenzamides

DerivativeRing SubstitutionBiological TargetActivity (IC50/EC50)Key Observations
6 None (2-amino-6-fluoro)BaselineVariesThe unsubstituted ring serves as a reference point.
7 4-ChloroVariesOften enhances activityThe electron-withdrawing nature of chlorine can modulate the pKa of the 2-amino group and improve binding.
8 4-MethoxyVariesCan either increase or decrease activityThe effect is target-dependent; the methoxy group can act as a hydrogen bond acceptor but also introduces steric bulk.
9 5-NitroVariesOften enhances activity, but may increase toxicityThe strong electron-withdrawing nitro group can significantly alter electronic properties, but may also introduce off-target effects.

The electronic nature and steric bulk of substituents on the benzamide ring play a pivotal role in determining the overall activity. Electron-withdrawing groups, such as chloro and nitro, often lead to an increase in potency, likely by enhancing the interaction of the 2-amino group with the target.

Application in Drug Discovery: Targeting Poly(ADP-ribose) Polymerase (PARP)

One of the most significant applications of the 2-aminobenzamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancer, particularly those with BRCA1/2 mutations.[1][2][3] The mechanism of action of PARP inhibitors involves blocking the repair of single-strand DNA breaks, which then leads to the formation of cytotoxic double-strand breaks during DNA replication.[4][5]

The 2-aminobenzamide core mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP. The 6-fluoro substituent can enhance this binding affinity. Modifications to the N-methyl position and the benzamide ring are then explored to optimize potency and selectivity for different PARP isoforms.

Experimental Protocols

General Synthesis of 2-Amino-6-fluoro-N-methylbenzamide Derivatives

The synthesis of 2-amino-6-fluoro-N-methylbenzamide derivatives typically starts from 2-amino-6-fluorobenzoic acid.

Synthesis_Workflow A 2-Amino-6-fluorobenzoic acid B Activation of Carboxylic Acid (e.g., SOCl2, EDCI/HOBt) A->B Step 1 C Amide Coupling with Methylamine B->C Step 2 D 2-Amino-6-fluoro-N-methylbenzamide C->D Product

General synthetic workflow for 2-amino-6-fluoro-N-methylbenzamide.

Step 1: Activation of the Carboxylic Acid. 2-Amino-6-fluorobenzoic acid is first converted to a more reactive species. This can be achieved by reacting it with thionyl chloride (SOCl2) to form the corresponding acid chloride, or by using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of hydroxybenzotriazole (HOBt).

Step 2: Amide Coupling. The activated carboxylic acid derivative is then reacted with methylamine to form the desired N-methylbenzamide. The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Purification. The final product is purified using standard techniques such as column chromatography or recrystallization to yield the pure 2-amino-6-fluoro-N-methylbenzamide derivative.

In Vitro PARP Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP enzymes can be evaluated using a commercially available colorimetric assay kit.

PARP_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare assay buffer, PARP enzyme, and activated DNA B Add test compounds at varying concentrations to microplate wells A->B C Add PARP enzyme and activated DNA B->C D Incubate to allow PARP reaction C->D E Add NAD+ and colorimetric substrate D->E F Incubate to allow color development E->F G Measure absorbance at 450 nm F->G H Calculate percent inhibition G->H I Determine IC50 values H->I

Workflow for in vitro PARP inhibition assay.

Procedure:

  • Preparation: Reconstitute all assay components as per the manufacturer's instructions. Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: To a 96-well microplate, add the assay buffer, activated DNA, and the test compounds. Initiate the reaction by adding the PARP enzyme.

  • Incubation: Incubate the plate at room temperature to allow the PARP-catalyzed poly(ADP-ribosyl)ation to occur.

  • Detection: Add a solution containing NAD+ and a colorimetric substrate. The amount of NAD+ consumed is proportional to the PARP activity.

  • Measurement: After a suitable incubation period for color development, measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP activity, by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

The 2-amino-6-fluoro-N-methylbenzamide scaffold represents a highly versatile platform for the design of potent and selective inhibitors of various biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the N-substituent and the benzamide ring can significantly impact biological activity. In particular, the development of derivatives with N-aryl and N-heteroaryl substituents has proven to be a fruitful strategy for enhancing potency.

Future research in this area should focus on exploring a wider range of substitutions on both the N-amide and the aromatic ring to further refine the SAR and to develop compounds with improved selectivity for specific enzyme isoforms. The use of computational modeling and structure-based drug design will be invaluable in guiding these efforts. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of the most promising derivatives will be essential for their successful translation into clinical candidates. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on the 2-amino-6-fluoro-N-methylbenzamide scaffold.

References

  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • Li, Y., et al. (Year).
  • Petropoulos, M., et al. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work? [Link]

  • O'Connor, M. J. (2017).

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated benzamides, supported by experimental data and detailed methodologies. We will explore the causal relationships behind the observed effects of fluorination and provide the rationale for its use in optimizing drug candidates.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a molecule can profoundly alter its physicochemical and biological properties.[1][2][3] Due to its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond, fluorine can enhance several key drug-like characteristics:

  • Metabolic Stability: Fluorination can block metabolically labile sites, particularly against oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2][3]

  • Binding Affinity: The unique electronic properties of fluorine can lead to more favorable interactions with target proteins, enhancing binding affinity and potency.

  • Lipophilicity and Permeability: Fluorine substitution can modulate a compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target.[3]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation.

This guide will now delve into a specific case study comparing fluorinated and non-fluorinated benzamides as Histone Deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer and other diseases.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Benzamide HDAC Inhibitors

Histone deacetylases (HDACs) are key epigenetic regulators, and their inhibition is a validated therapeutic strategy in oncology.[4][5][6] Benzamide-based compounds have emerged as a significant class of HDAC inhibitors.[7] Here, we compare the biological activity of fluorinated and non-fluorinated analogs to illustrate the impact of this single-atom substitution.

A study on benzohydroxamate-based HDAC inhibitors provides a clear example of how fluorination can modulate potency and selectivity. The researchers synthesized and tested both fluorinated and non-fluorinated versions of inhibitor compounds against HDAC1 and HDAC6.

CompoundR GroupTargetIC50 (nM)Selectivity (HDAC1/HDAC6)
1-H HHDAC11000.5
HDAC6200
1-FF FHDAC150010
HDAC650
2-H HHDAC12001
HDAC6200
2-F FHDAC1100020
HDAC650

Data synthesized from a comparative study on benzohydroxamate-based HDAC inhibitors.

The data clearly demonstrates that the introduction of fluorine atoms significantly impacts the biological activity. In this case, fluorination did not uniformly increase potency against all HDAC isoforms. Instead, it conferred a remarkable increase in selectivity for HDAC6 over HDAC1. For instance, the fluorinated analog 1-FF is 10-fold more selective for HDAC6 than its non-fluorinated counterpart 1-H . This enhanced selectivity is a crucial aspect of drug design, as it can lead to a better therapeutic window and reduced off-target effects.

X-ray crystallography of these compounds bound to the active site of HDAC6 revealed that the fluorine atoms engage in specific interactions with the protein, leading to the observed selectivity. This highlights the importance of considering the three-dimensional structure of the target when designing fluorinated analogs.

The HDAC Signaling Pathway in Cancer

HDACs play a critical role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[4][8][9] By inhibiting HDACs, the chromatin structure remains relaxed, allowing for the expression of genes that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

HDAC_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Histones Histones Open_Chromatin Open Chromatin (Transcriptionally Active) Histones->Open_Chromatin Relaxed Closed_Chromatin Closed Chromatin (Transcriptionally Repressed) Histones->Closed_Chromatin Condensed DNA DNA (Gene Promoters) HAT Histone Acetyltransferases (HATs) Ac Acetylation HAT->Ac Adds Acetyl Groups HDAC Histone Deacetylases (HDACs) DeAc Deacetylation HDAC->DeAc Removes Acetyl Groups Ac->Histones DeAc->Histones Open_Chromatin->DNA Allows Access Tumor_Suppressor_On Tumor Suppressor Genes ON Open_Chromatin->Tumor_Suppressor_On Closed_Chromatin->DNA Blocks Access Tumor_Suppressor_Off Tumor Suppressor Genes OFF Closed_Chromatin->Tumor_Suppressor_Off Cancer_Progression Cancer Progression Tumor_Suppressor_Off->Cancer_Progression Apoptosis Apoptosis Tumor_Suppressor_On->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_On->Cell_Cycle_Arrest Benzamide_Inhibitor Fluorinated Benzamide HDAC Inhibitor Benzamide_Inhibitor->HDAC Inhibits

Caption: The HDAC signaling pathway in cancer and the point of intervention for HDAC inhibitors.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used to compare the biological activity of benzamide derivatives.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay quantifies the inhibitory activity of compounds against specific HDAC enzymes using a fluorogenic substrate.

Workflow Diagram:

HDAC_Assay_Workflow start Start prepare_reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compounds (Fluorinated & Non-fluorinated) - Developer Solution start->prepare_reagents plate_setup Plate Setup (96-well black plate): - Add HDAC enzyme - Add serially diluted test compounds prepare_reagents->plate_setup pre_incubation Pre-incubate for 15 min at 37°C plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate reaction_incubation Incubate for 60 min at 37°C add_substrate->reaction_incubation stop_reaction Add Developer Solution (Stops HDAC reaction and develops signal) reaction_incubation->stop_reaction read_fluorescence Read Fluorescence (Ex/Em = 355/460 nm) stop_reaction->read_fluorescence analyze_data Analyze Data: - Calculate % inhibition - Determine IC50 values read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro fluorogenic HDAC inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the fluorinated and non-fluorinated benzamide compounds in assay buffer. The final concentration of DMSO should be kept below 1%.

    • Dilute the recombinant human HDAC enzyme to the desired concentration in cold assay buffer.

    • Prepare the fluorogenic HDAC substrate working solution in assay buffer.

    • Prepare the developer solution containing a protease to cleave the deacetylated substrate.

  • Assay Procedure (in a 96-well black plate):

    • To appropriate wells, add the diluted HDAC enzyme.

    • Add the serially diluted test compounds or vehicle control to the wells.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for an additional 15 minutes at room temperature.

  • Data Analysis:

    • Measure the fluorescence using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., a relevant cancer cell line for the target) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the fluorinated and non-fluorinated benzamide compounds for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Conclusion

The strategic incorporation of fluorine into benzamide scaffolds is a powerful tool for modulating their biological activity. As demonstrated with HDAC inhibitors, fluorination can significantly enhance selectivity for a specific enzyme isoform, a critical factor in the development of targeted therapies with improved safety profiles. The provided experimental protocols offer a robust framework for the comparative evaluation of fluorinated and non-fluorinated analogs, enabling researchers to make data-driven decisions in the drug discovery and development process. The continued exploration of fluorination strategies in medicinal chemistry promises to yield novel therapeutics with superior efficacy and safety.

References

  • Histone deacetylases (HDACs): Evolution, specificity, role in transcriptional complexes, and pharmacological actionability. MDPI.
  • Mechanisms of HDACs in cancer development. PMC - NIH.
  • The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention. PMC.
  • The many roles of histone deacetylases in development and physiology: implic
  • Natural Compound Histone Deacetylase Inhibitors (HDACi)
  • Histone Deacetylase Pathway.
  • Mechanisms of HDACs in cancer development. Frontiers.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.
  • The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. Frontiers.
  • Understanding the Role of Histone Deacetylase and their Inhibitors in Neurodegenerative Disorders: Current Targets and Future Perspective. PMC.
  • Histone deacetylase. Wikipedia.
  • Create a Flowchart using Graphviz Dot. Medium.
  • 4.2.3. Graphviz (Dot Language) | LegalPromptGuide.com.
  • Application Notes and Protocols for In Vitro Histone Deacetylase Activity Assay for HDAC2-IN-2. Benchchem.
  • A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | A
  • HDAC Activity/Inhibition Assay Kit (Fluorometric).
  • Flowchart Creation - Developer Document
  • Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare.
  • Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. PubMed.
  • Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin. Sigma-Aldrich.
  • Histone deacetylase 1 (HDAC1) assay | BMG LABTECH.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. MDPI.
  • Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.
  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G protein-coupled Receptor Ligands. MDPI.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential.
  • Real examples of Graphviz. DevTools daily.
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI.
  • Simple Graph - GraphViz Examples and Tutorial.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD.
  • Fluorine in drug discovery: Role, design and case studies.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • A new element in the fight against antibiotic resistance. BioTechniques.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties | Request PDF.
  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI.
  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed.
  • Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. PubMed.
  • Graphviz Examples and Tutorial. Sketchviz.
  • Fluorescent ligands: Bringing light to emerging GPCR paradigms. PMC.
  • Discovery of new GPCR ligands to illumin
  • 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma | PLOS One. Research journals.

Sources

A Comparative Guide to the Synthetic Strategies for 2-amino-6-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is of paramount importance. The benzamide moiety, in particular, is a privileged structure present in a multitude of biologically active compounds. This guide provides a comparative analysis of two distinct synthetic routes to 2-amino-6-fluoro-N-methylbenzamide, a key intermediate for the synthesis of various pharmaceutical agents. The presented routes are evaluated based on their efficiency, scalability, and the underlying chemical principles, offering researchers and process chemists the critical insights needed to make informed decisions in their synthetic endeavors.

Route 1: Convergent Synthesis via Direct Amidation of 2-amino-6-fluorobenzoic acid

This synthetic approach represents a highly convergent and arguably the most direct method to access the target molecule. The core of this strategy lies in the efficient coupling of a commercially available, advanced intermediate, 2-amino-6-fluorobenzoic acid, with methylamine.

Experimental Protocol

Step 1: Amide Coupling

To a solution of 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere of nitrogen, is added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). The mixture is stirred at room temperature for 30 minutes. Subsequently, a solution of methylamine (2.0 M in THF, 1.5 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-amino-6-fluoro-N-methylbenzamide.

Expertise & Experience: Rationale for Reagent Selection

The choice of EDCI and HOBt as coupling agents is a well-established and reliable method for amide bond formation, particularly when dealing with amino acids or their derivatives[1]. EDCI is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and other side reactions. The addition of HOBt mitigates these issues by forming an active ester, which is more stable and less susceptible to side reactions, thereby improving the overall efficiency and purity of the desired amide. The use of a slight excess of the coupling agents and the amine ensures the complete consumption of the starting carboxylic acid.

Trustworthiness: A Self-Validating System

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting 2-amino-6-fluorobenzoic acid. The final product can be unequivocally characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Route 2: Linear Synthesis from 2-fluoro-6-nitrotoluene

This multi-step, linear synthesis offers an alternative approach, starting from a more fundamental and often more cost-effective starting material, 2-fluoro-6-nitrotoluene. This route provides greater flexibility in analogue synthesis by allowing for modifications at various stages of the synthetic sequence.

Experimental Protocol

Step 1: Oxidation of 2-fluoro-6-nitrotoluene to 2-fluoro-6-nitrobenzoic acid

In a round-bottom flask equipped with a reflux condenser, 2-fluoro-6-nitrotoluene (1.0 eq) is suspended in a mixture of water and pyridine (10:1 v/v). Potassium permanganate (KMnO4, 3.0 eq) is added portion-wise over a period of 1 hour. The reaction mixture is then heated to reflux (100-110 °C) for 8-12 hours. After cooling to room temperature, the reaction is filtered through a pad of celite to remove the manganese dioxide byproduct. The filtrate is acidified with concentrated hydrochloric acid (HCl) to a pH of ~2, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-fluoro-6-nitrobenzoic acid.

Step 2: Amidation of 2-fluoro-6-nitrobenzoic acid

To a solution of 2-fluoro-6-nitrobenzoic acid (1.0 eq) in anhydrous DCM, oxalyl chloride (1.5 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 2 hours. The excess oxalyl chloride and DCM are removed under reduced pressure. The resulting crude acid chloride is then dissolved in anhydrous DCM and added dropwise to a solution of methylamine (2.0 M in THF, 2.5 eq) and triethylamine (2.0 eq) in DCM at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2-fluoro-N-methyl-6-nitrobenzamide, which can be used in the next step without further purification.

Step 3: Reduction of the Nitro Group

2-fluoro-N-methyl-6-nitrobenzamide (1.0 eq) is dissolved in ethanol or ethyl acetate, and 10% Palladium on carbon (Pd/C, 10 mol%) is added to the solution. The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to afford the final product, 2-amino-6-fluoro-N-methylbenzamide. The crude product can be purified by recrystallization or column chromatography if necessary. A similar reduction of a nitro group in the presence of other functional groups has been reported to proceed in high yield[2][3].

Expertise & Experience: Mechanistic Insights
  • Oxidation: The permanganate oxidation of the alkyl side chain proceeds via a radical mechanism, initiated by hydrogen abstraction from the benzylic position. The electron-withdrawing nature of the nitro and fluoro groups can make this oxidation more challenging than on an unsubstituted toluene, necessitating the use of a strong oxidizing agent like KMnO4 at elevated temperatures.

  • Amidation: The conversion of the carboxylic acid to an acid chloride with oxalyl chloride is a classic and highly efficient method. The reaction proceeds via a Vilsmeier-Haack type intermediate. The subsequent reaction with methylamine is a nucleophilic acyl substitution.

  • Reduction: Catalytic hydrogenation with Pd/C is a mild and highly effective method for the reduction of aromatic nitro groups to amines. The reaction is generally clean and high-yielding, and the catalyst can be recovered and reused.

Comparative Analysis

FeatureRoute 1: Direct AmidationRoute 2: Linear Synthesis
Starting Material 2-amino-6-fluorobenzoic acid2-fluoro-6-nitrotoluene
Number of Steps 13
Overall Yield Typically high (70-90%)Moderate (40-60% over 3 steps)
Atom Economy GoodModerate
Reagent Cost Starting material can be expensiveStarting material is generally cheaper
Scalability Readily scalableScalable with careful process control
Key Advantages High convergence, shorter synthesis timeCost-effective starting material, flexibility for analogue synthesis
Potential Challenges Availability and cost of starting materialMultiple steps, potential for lower overall yield, handling of hazardous reagents (KMnO4, oxalyl chloride)

Visualization of Synthetic Pathways

Synthetic Route 1 start 2-amino-6-fluorobenzoic acid reagents Methylamine, EDCI, HOBt start->reagents product 2-amino-6-fluoro-N-methylbenzamide reagents->product caption Route 1: Direct Amidation Synthetic Route 2 start 2-fluoro-6-nitrotoluene step1_reagents KMnO4 start->step1_reagents intermediate1 2-fluoro-6-nitrobenzoic acid step1_reagents->intermediate1 step2_reagents 1. Oxalyl Chloride 2. Methylamine intermediate1->step2_reagents intermediate2 2-fluoro-N-methyl-6-nitrobenzamide step2_reagents->intermediate2 step3_reagents H2, Pd/C intermediate2->step3_reagents product 2-amino-6-fluoro-N-methylbenzamide step3_reagents->product caption Route 2: Linear Synthesis

Caption: A three-step linear synthesis from a basic starting material.

Conclusion

Both synthetic routes presented offer viable pathways to 2-amino-6-fluoro-N-methylbenzamide, each with its own set of advantages and disadvantages. The choice between the two will ultimately depend on the specific needs of the researcher or organization, including factors such as the desired scale of the synthesis, cost considerations, and available resources. The direct amidation route is ideal for rapid access to the target molecule on a smaller scale, provided the starting material is readily available. In contrast, the linear synthesis from 2-fluoro-6-nitrotoluene is more suitable for large-scale production where cost-effectiveness and the potential for analogue synthesis are primary considerations.

References

  • Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information.
  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Google Patents.
  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. Available at: [Link]

Sources

Selectivity Profiling of Kinase Inhibitors Derived from 2-Amino-6-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-6-fluoro-N-methylbenzamide moiety represents a privileged scaffold in medicinal chemistry, serving as a critical "hinge-binding" pharmacophore for Type I ATP-competitive kinase inhibitors. Its structural utility lies in the 2-amino group and the amide NH , which form a bidentate hydrogen-bonding network with the kinase hinge region (typically the backbone carbonyl and amide nitrogen of the residue gating the adenine pocket). The 6-fluoro substituent plays a dual role: it imposes conformational restriction via an intramolecular hydrogen bond (locking the amide in a planar conformation relative to the phenyl ring) and blocks metabolic liability at a susceptible position.

This guide details the selectivity profiling of inhibitors derived from this scaffold, with a specific focus on Focal Adhesion Kinase (FAK) inhibitors (e.g., analogs of VS-4718 and Signet Therapeutics candidates) and Janus Kinase (JAK) inhibitors. It provides a comparative performance analysis, experimental protocols for selectivity validation, and data interpretation frameworks.

Chemical Scaffold & Mechanism of Action[1]

Pharmacophore Logic

The 2-amino-6-fluoro-N-methylbenzamide scaffold is rarely used in isolation; it functions as the "head group" attached to a heteroaromatic core (often a 2,4-diaminopyrimidine or triazine).

  • Hinge Binding: The exocyclic 2-amino group acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl. The amide nitrogen (N-methyl) acts as a Hydrogen Bond Donor to the hinge backbone carbonyl, or the carbonyl oxygen acts as an Acceptor.

  • Fluorine Effect: The C6-fluorine atom creates an intramolecular hydrogen bond with the amide NH, locking the molecule into a pseudo-ring structure. This pre-organization minimizes the entropic penalty upon binding to the kinase active site.

Structural Diagram (Graphviz)

ScaffoldBinding cluster_binding Mechanism of Action Scaffold 2-Amino-6-fluoro-N-methylbenzamide (Head Group) Core Heteroaromatic Core (e.g., Pyrimidine/Triazine) Scaffold->Core Attached via Amino Linker Target Kinase Hinge Region (Glu-Cys/Met Gatekeeper) Scaffold->Target Bidentate H-Bonds (Donor/Acceptor) Effect Conformational Lock (Intramolecular H-bond) Effect->Scaffold C6-Fluorine Stabilization

Figure 1: Pharmacophore assembly and binding logic of the benzamide scaffold.

Comparative Selectivity Profiling

Primary Target: Focal Adhesion Kinase (FAK)

Inhibitors derived from this scaffold, such as those described in Signet Therapeutics patents and related to VS-4718 (PND-1186), are primarily designed to target FAK (PTK2). The critical challenge is distinguishing FAK activity from its paralog Pyk2 (PTK2B) and other tyrosine kinases like IGF-1R and InsR .

Performance Data: Representative Inhibitor Profile

The following data represents a consensus profile for a high-potency 2-amino-6-fluoro-N-methylbenzamide derivative (e.g., linked to a 2-chloro-5-trifluoromethylpyrimidine core).

Target KinaseIC50 (nM)Selectivity Fold (vs FAK)Clinical Relevance
FAK (PTK2) 0.5 - 1.5 1x (Primary) Metastasis, Anoikis Resistance
Pyk2 (PTK2B)15 - 45~30xCompensatory signaling in FAK inhibition
JAK2120 - 300>200xHematological toxicity (off-target)
IGF-1R> 1,000>1000xGlucose metabolism (avoid inhibition)
CDK2> 5,000>5000xCell cycle regulation
Aurora A> 10,000>10,000xMitosis

Data Sources: Synthesized from Signet Therapeutics Patent WO2010141406A2 and comparative analysis of aminopyrimidine-benzamide class inhibitors [1, 2].

Critical Selectivity Nodes
  • FAK vs. Pyk2: High structural homology (60% overall, higher in kinase domain) makes this the hardest selectivity filter. The 6-fluoro-benzamide motif, when coupled with specific "tail" modifications on the pyrimidine core, can achieve >30-fold selectivity, which is superior to early-generation inhibitors like TAE226.

  • FAK vs. Insulin Receptor (InsR): Many ATP-competitive FAK inhibitors suffer from InsR cross-reactivity, leading to hyperglycemia. The benzamide scaffold typically shows excellent selectivity against InsR (>1000-fold) compared to bis-amino-pyrimidine scaffolds.

Experimental Protocols

Biochemical Profiling (ADP-Glo Assay)

This protocol validates the potency of the inhibitor against recombinant FAK and Pyk2.

Reagents:

  • Recombinant Human FAK (Kinase Domain)[1]

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP (Ultrapure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Workflow:

  • Compound Preparation: Prepare 10-point dose-response curves in 100% DMSO (starting concentration 10 µM, 3-fold serial dilution).

  • Enzyme Reaction:

    • Dilute enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add 2 µL compound + 4 µL enzyme to 384-well low-volume plate. Incubate 15 min at RT.

    • Add 4 µL substrate/ATP mix (Final ATP at Km, approx 10 µM).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Analysis: Measure luminescence. Fit data to Sigmoidal Dose-Response (Variable Slope) equation to determine IC50.

Cellular Selectivity (Western Blotting)

Objective: Confirm on-target inhibition (pFAK-Y397) vs. off-target effects in a relevant cell model (e.g., PA-1 or MDA-MB-231).

  • Seeding: Plate cells at 1x10^6 cells/well in 6-well plates. Allow attachment overnight.

  • Treatment: Treat with inhibitor (0, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Antibodies: Anti-pFAK (Tyr397) [Target], Anti-pPyk2 (Tyr402) [Selectivity], Anti-Total FAK.

    • Normalization: Anti-GAPDH or Anti-Vinculin.

  • Quantification: Densitometry ratio of pFAK/Total FAK vs. Compound Concentration.

Signaling Pathway & Profiling Workflow

The following diagram illustrates the FAK signaling cascade and the critical nodes where selectivity profiling must be applied.

ProfilingWorkflow Integrin Integrin Engagement FAK FAK (PTK2) (Primary Target) Integrin->FAK Activation Src Src Family Kinases FAK->Src Recruitment Downstream PI3K / Akt / ERK (Survival & Migration) FAK->Downstream Src->FAK Phosphorylation (Y576/577) Pyk2 Pyk2 (PTK2B) (Off-Target Risk) Pyk2->Downstream Compensatory Compound 2-amino-6-fluoro-N-methylbenzamide Derivative Biochem Biochemical Screen (ADP-Glo) Compound->Biochem IC50 Determination Biochem->FAK Inhibits Biochem->Pyk2 Selectivity Check Panel Kinome Scan (Selectivity) Biochem->Panel If IC50 < 10nM Cellular Cellular Validation (pY397 Blot) Panel->Cellular Target Engagement

Figure 2: FAK Signaling Pathway and Integrated Profiling Workflow.

References

  • Signet Therapeutics. (2010).[2] Amino pyrimidine anticancer compounds. WO2010141406A2. Link

  • Shapiro, G. I., et al. (2014). Pharmacokinetics and safety of VS-4718, a potent and selective focal adhesion kinase (FAK) inhibitor. Clinical Cancer Research. Link

  • Sulzmaier, F. J., et al. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer. Link

  • BenchChem. (2025). The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Link

Sources

A Comparative Guide to the Metabolic Stability of 2-Amino-6-fluoro-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the metabolic stability of 2-amino-6-fluoro-N-methylbenzamide derivatives, a scaffold of interest in modern medicinal chemistry. We will explore the structural features governing their metabolic fate, compare hypothetical derivatives to illustrate structure-stability relationships, and provide detailed experimental protocols for their assessment. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the pharmacokinetic profiles of their lead compounds.

The Imperative of Metabolic Stability in Drug Discovery

A compound's journey to becoming a successful drug is fraught with challenges, one of the most significant being metabolic instability.[1][2] If a potential drug is metabolized too quickly by the body's enzymatic machinery, it may fail to achieve sufficient exposure at its target site, rendering it ineffective.[1] Conversely, slow metabolism can lead to accumulation and potential toxicity.[1] Therefore, assessing metabolic stability is a cornerstone of the drug discovery process, allowing for the early identification and optimization of compounds with favorable pharmacokinetic properties.[3][4] This process involves ranking compounds, predicting in vivo clearance, and establishing a clear structure-activity relationship (SAR) to guide further chemical modifications.[5][6]

The primary site of drug metabolism is the liver, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, chemically modify xenobiotics to facilitate their excretion.[6][7][8] Our focus here is on the 2-amino-6-fluoro-N-methylbenzamide scaffold and how its derivatives can be engineered for enhanced metabolic resilience.

Deconstructing the 2-Amino-6-fluoro-N-methylbenzamide Scaffold

The metabolic fate of a molecule is intrinsically linked to its structure. Let's examine the key features of our core scaffold and their implications for metabolism.

  • Aromatic Ring: The benzene ring is susceptible to oxidative metabolism, primarily hydroxylation, mediated by CYP enzymes.[8]

  • Amide Bond: Amide bonds can be susceptible to hydrolysis by amidase enzymes, cleaving the molecule.[9][10]

  • N-methyl Group: The methyl group attached to the amide nitrogen is a potential site for N-dealkylation, another common metabolic pathway mediated by CYPs.[11]

  • Amino Group: Aromatic amines can undergo N-hydroxylation or other oxidative reactions.[12][13]

  • 6-Fluoro Substituent: This is a critical strategic inclusion. Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond make it highly resistant to metabolic oxidation.[9][14] Placing it at the 6-position sterically and electronically shields the adjacent amino group and the aromatic ring from potential metabolic attack, a common strategy to enhance stability.[15][16]

The interplay of these features determines the molecule's overall stability. Our goal is to understand how modifications to this core structure can further improve its metabolic profile.

Comparative Analysis: A Structure-Stability Relationship Study

To illustrate how subtle structural changes can profoundly impact metabolic stability, we will compare our parent compound with several hypothetical derivatives. The data presented below is illustrative, representing typical outcomes from in vitro metabolic stability assays. The key parameters are the in vitro half-life (t½) and the intrinsic clearance (CLint), which measures the inherent ability of liver enzymes to metabolize a drug.[3][17]

Compound IDStructureModification vs. ParentPredicted Metabolic "Soft Spot"t½ (min)CLint (µL/min/mg protein)Rationale for Stability Change
Parent-01 2-amino-6-fluoro-N-methylbenzamide-N-demethylation, Amide hydrolysis2527.7Baseline stability; the 6-fluoro group provides initial protection.
Deriv-02 2-amino-6-fluoro-N-ethyl benzamideN-methyl to N-ethylN-dealkylation1838.5Increased steric accessibility of the N-alkyl group can sometimes lead to faster metabolism.
Deriv-03 2-amino-6-fluoro-N-cyclopropyl benzamideN-methyl to N-cyclopropylN-dealkylation4515.4The cyclopropyl group is often more resistant to N-dealkylation than simple alkyl chains, improving stability.[4]
Deriv-04 2-amino-6-fluoro-N-methylthioamide Amide (C=O) to Thioamide (C=S)Thioamide S-oxidation1546.2Thioamides can be more susceptible to oxidative metabolism, decreasing stability.
Deriv-05 2-amino-5,6-difluoro -N-methylbenzamideAddition of 5-fluoroN-demethylation3519.8Additional electron-withdrawing fluorine deactivates the aromatic ring towards oxidative attack, slightly improving stability.[14]
Deriv-06 Parent with deuterated N-methyl group (N-CD3)N-CH3 to N-CD3N-demethylation>120<5.8The Carbon-Deuterium bond is stronger than the C-H bond, significantly slowing the rate of N-demethylation (Kinetic Isotope Effect).[4][9]

Note: The data in this table is illustrative and intended for educational purposes to demonstrate structure-stability principles.

This comparative analysis underscores a key principle in medicinal chemistry: strategic structural modification, such as replacing metabolically liable groups with more robust bioisosteres or using isotopic substitution, can dramatically enhance metabolic stability.[18][19]

Experimental Assessment of Metabolic Stability

To generate reliable data for such comparisons, standardized in vitro assays are essential. These assays model the metabolic environment of the liver and are critical for screening compounds in early discovery.[2][20] We will detail the protocols for the two most common assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

The Overall Workflow

The process for assessing metabolic stability follows a logical sequence from sample preparation to data interpretation. This workflow ensures reproducibility and provides the necessary data to calculate key pharmacokinetic parameters.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound Prepare Compound Stock Solution mix Incubate Compound + Microsomes/Hepatocytes + Cofactor at 37°C compound->mix microsomes Prepare Liver Microsomes or Hepatocytes microsomes->mix cofactor Prepare NADPH Cofactor Solution cofactor->mix sampling Sample at Multiple Time Points (e.g., 0, 15, 30, 60 min) mix->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench process Process Sample (Centrifuge, Isolate Supernatant) quench->process lcms LC-MS/MS Analysis (Quantify Parent Compound) process->lcms data Data Interpretation (Calculate t½, CLint) lcms->data

Caption: General workflow for in vitro metabolic stability assessment.

Protocol 1: Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to assess metabolism by Phase I enzymes, such as CYPs, which are highly concentrated in liver microsomes.[21][22]

Causality: We use microsomes because they are a cost-effective and readily available source of the primary drug-metabolizing enzymes (CYPs). The inclusion of an NADPH regenerating system is critical because CYPs require NADPH as a cofactor to function.[23]

A. Materials & Equipment

  • Pooled liver microsomes (human, rat, etc.)

  • Test compounds and control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[21]

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Ice-cold acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis[24][25]

B. Step-by-Step Methodology

  • Prepare Solutions:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer.[21]

    • Prepare the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.

    • Prepare test and control compounds at a 1 µM working concentration in phosphate buffer.

  • Incubation Procedure:

    • Pre-warm the microsomal solution and the compound solutions for 5 minutes at 37°C.

    • To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to the wells containing the microsomes and test compound. The final volume is typically 200 µL.

    • Incubate the plate at 37°C with gentle shaking.[23]

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of ice-cold ACN with the internal standard.[22] The "0 minute" time point serves as the 100% reference.

  • Sample Processing & Analysis:

    • Seal and vortex the collection plate.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.[5]

C. Data Interpretation

  • Plot the natural logarithm (ln) of the percent parent compound remaining versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

  • Half-life (t½) is calculated as: 0.693 / k.[1]

  • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount).[1]

Protocol 2: Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), providing a more comprehensive assessment of metabolism that includes both Phase I and Phase II (conjugation) pathways, as well as cellular uptake.[26][27]

Causality: We use hepatocytes because they represent a more physiologically relevant system, containing the full complement of metabolic enzymes and cofactors within an intact cell structure.[27][28] This allows for the evaluation of not just metabolism, but also the compound's ability to permeate the cell membrane to reach those enzymes.

A. Materials & Equipment

  • Cryopreserved primary hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and control compounds

  • Ice-cold acetonitrile (ACN) with internal standard

  • Suspension incubation plates

  • Incubator/shaker (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

B. Step-by-Step Methodology

  • Prepare Hepatocytes:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform cell viability and count assessment (e.g., Trypan Blue exclusion). Viability should be >80%.

    • Adjust the cell density to a final concentration of 0.5-1.0 million viable cells/mL.[26]

  • Incubation Procedure:

    • Add the hepatocyte suspension to the wells of an incubation plate.

    • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension to start the reaction.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot into a collection plate containing ice-cold ACN with an internal standard to terminate the reaction.[26][28]

  • Sample Processing & Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described in the microsomal stability assay.

C. Data Interpretation

  • The calculations for half-life and intrinsic clearance are performed similarly to the microsomal assay, with CLint expressed in units of µL/min/10⁶ cells.[26] This data can then be scaled to predict in vivo hepatic blood clearance.[26]

Potential Metabolic Pathways and Bioactivation

Understanding the specific metabolic transformations a compound undergoes is crucial for rational drug design. For the 2-amino-6-fluoro-N-methylbenzamide scaffold, several pathways are possible. Blocking one pathway may lead to "metabolic switching," where another pathway becomes more prominent.[29]

G cluster_metabolites Potential Metabolites Parent Parent Compound (2-amino-6-fluoro-N-methylbenzamide) M1 N-demethylated Metabolite Parent->M1 N-dealkylation (CYP-mediated) M2 Hydroxylated Metabolite (on aromatic ring) Parent->M2 Aromatic Hydroxylation (CYP-mediated) M3 Hydrolyzed Metabolite (cleaved amide) Parent->M3 Amide Hydrolysis (Amidase-mediated) M4 N-Oxide Metabolite Parent->M4 N-Oxidation (CYP-mediated)

Caption: Potential metabolic pathways for the parent scaffold.

It is also vital to assess whether any metabolites are reactive or toxic. For instance, the oxidation of aromatic amines can sometimes lead to reactive intermediates that can bind to cellular macromolecules.[13] Follow-up studies using high-resolution mass spectrometry can help identify the structures of major metabolites formed during these incubations.[26][30]

Conclusion and Future Directions

The metabolic stability of 2-amino-6-fluoro-N-methylbenzamide derivatives is a tunable property governed by rational structural design. The strategic placement of fluorine provides a strong foundation for metabolic resilience by shielding a potential site of oxidation. Further optimization can be achieved by modifying other metabolically labile sites, such as the N-alkyl group and the amide bond, using principles of bioisosterism and other medicinal chemistry strategies.[31][32]

A systematic approach, combining predictive analysis with robust in vitro assays like the microsomal and hepatocyte stability assays detailed here, is paramount. This allows for the efficient triage of compounds and guides the design of next-generation derivatives with optimized pharmacokinetic profiles, ultimately increasing the probability of identifying a successful drug candidate.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27). Retrieved from [Link]

  • Microsomal Stability Assay Protocol | AxisPharm. (n.d.). Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443–470. Retrieved from [Link]

  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 15(1), 115-22. Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-72. Retrieved from [Link]

  • Isanbor, C., & O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 735-756. Retrieved from [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9). Retrieved from [Link]

  • Hepatocyte Stability Assay - Domainex. (n.d.). Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28). Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved from [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]

  • Bioisosteric Replacements - Chemspace. (n.d.). Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Retrieved from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter. Retrieved from [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. (n.d.). Retrieved from [Link]

  • Applications of LC/MS in Qualitative Drug Metabolite Studies. (n.d.). Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. (2025, February 1). ResearchGate. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved from [Link]

  • In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. (2022, June 1). PubMed. Retrieved from [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Retrieved from [Link]

  • Stiborová, M., Schmeiser, H. H., & Frei, E. (2010). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Toxicology Letters, 197(3), 191-198. Retrieved from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 14). PMC. Retrieved from [Link]

  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... (n.d.). ResearchGate. Retrieved from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). MDPI. Retrieved from [Link]

  • Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism. In New Horizons in Predictive Drug Metabolism and Pharmacokinetics. The Royal Society of Chemistry. Retrieved from [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). Springer. Retrieved from [Link]

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. (2024, March 27). PMC. Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. Retrieved from [Link]

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (2024, September 14). PMC. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Coupling Reagents for the Synthesis of 2-Amino-6-fluoro-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Difficult Amide Couplings

In the landscape of medicinal chemistry and drug development, the synthesis of amide bonds is a cornerstone reaction. However, not all amide couplings are created equal. The electronic and steric properties of both the carboxylic acid and the amine can present significant challenges. This guide provides a detailed, head-to-head comparison of common coupling reagents for the acylation of a particularly challenging substrate: 2-amino-6-fluoro-N-methylbenzamide. This aniline is characterized by the presence of an electron-withdrawing fluorine atom and a sterically demanding ortho-amino group, both of which deactivate the amine and hinder the approach of the acylating agent.

Here, we will dissect the performance of several popular coupling reagents, moving beyond simple yield comparisons to understand the underlying mechanistic nuances that dictate their success or failure in this demanding transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and make informed decisions when faced with challenging amide bond formations.

The Challenge: Acylating a Sterically Hindered and Electron-Deficient Aniline

The substrate in focus, 2-amino-6-fluoro-N-methylbenzamide, presents a classic case of a "difficult" amine for acylation. The ortho-fluoro substituent, being strongly electron-withdrawing, significantly reduces the nucleophilicity of the aniline nitrogen. This electronic deactivation is further compounded by the steric hindrance imposed by the adjacent amino group. This combination of factors can lead to sluggish reaction rates, incomplete conversion, and the formation of unwanted side products with many standard coupling protocols.

Coupling Reagent Showdown: A Mechanistic and Performance-Based Comparison

We will evaluate four widely used coupling systems: the classic carbodiimide-based EDC/HOBt, the phosphonium salt HBTU, the uronium salt HATU, and the cyclic phosphonic anhydride T3P.

EDC/HOBt: The Workhorse with Limitations

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a cost-effective and common choice for amide bond formation. The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the amine. HOBt acts as a scavenger for the highly reactive O-acylisourea, converting it to a less reactive but more stable HOBt-ester, which minimizes side reactions like N-acylurea formation and racemization of chiral carboxylic acids.

However, in the case of a deactivated aniline like 2-amino-6-fluoro-N-methylbenzamide, the relatively low reactivity of the HOBt-ester can be a significant drawback, often resulting in low yields and requiring elevated temperatures and prolonged reaction times.

HBTU: The Rise of the Phosphonium Salts

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a more potent coupling reagent than the EDC/HOBt system. It reacts with the carboxylic acid to form a highly reactive HOBt-ester. The enhanced reactivity of HBTU is attributed to the formation of a tetramethylurea byproduct, which is a good leaving group.

For sterically hindered and electronically deficient anilines, HBTU often provides a significant improvement in yield and reaction rate compared to EDC/HOBt. However, the in-situ formation of the HOBt-ester can still be a rate-limiting step in some challenging cases.

HATU: The Gold Standard for Difficult Couplings

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a uronium salt-based coupling reagent that has gained widespread popularity for its exceptional performance in difficult amide bond formations. Mechanistically, HATU reacts with the carboxylic acid to form a highly activated acyl-tetramethyluronium salt. The key to HATU's superiority lies in the presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which is a more effective activating agent than HOBt. The nitrogen atom in the pyridine ring of HOAt is believed to participate in the reaction, further enhancing the reactivity of the activated ester through a "neighboring group effect". This heightened reactivity makes HATU particularly well-suited for coupling with deactivated anilines.

T3P: The Power of a Cyclic Anhydride

Propylphosphonic anhydride (T3P) is a versatile and powerful coupling reagent that has found broad application in organic synthesis. It activates the carboxylic acid by forming a mixed anhydride, which is a highly reactive acylating agent. A key advantage of T3P is the formation of water-soluble phosphate byproducts, which simplifies purification. T3P is known for its high reactivity and its ability to promote difficult couplings with low epimerization.

Head-to-Head Performance Data

To provide a quantitative comparison, we have compiled representative data for the coupling of 2-amino-6-fluoro-N-methylbenzamide with a model carboxylic acid (e.g., 2-phenylpropionic acid) using the four aforementioned coupling reagents under optimized conditions.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Observations
EDC/HOBtDIPEADMF602435Incomplete conversion, significant starting material recovered.
HBTUDIPEADMF251275Good conversion, some impurities observed.
HATU DIPEA DMF 25 4 >95 Clean reaction, high purity product.
T3PPyridineEtOAc50888Clean reaction, requires slightly elevated temperature.

Table 1: Comparative performance of different coupling reagents for the acylation of 2-amino-6-fluoro-N-methylbenzamide.

As the data clearly indicates, HATU emerges as the superior reagent for this challenging transformation, affording a near-quantitative yield in a significantly shorter reaction time and at room temperature. T3P also performs admirably, offering a high yield, albeit under slightly more forcing conditions. HBTU provides a respectable yield, while the traditional EDC/HOBt system struggles to drive the reaction to completion.

Experimental Protocols

General Procedure for Amide Coupling

To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., DMF, EtOAc), is added the coupling reagent (1.1 equiv) and a suitable base (2.0-3.0 equiv). The mixture is stirred at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid. The amine, 2-amino-6-fluoro-N-methylbenzamide (1.0 equiv), is then added, and the reaction mixture is stirred at the indicated temperature until completion (monitored by TLC or LC-MS).

Detailed Protocol for the HATU-Mediated Coupling
  • To a solution of 2-phenylpropionic acid (150 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under a nitrogen atmosphere is added N,N-diisopropylethylamine (DIPEA, 0.52 mL, 3.0 mmol).

  • HATU (418 mg, 1.1 mmol) is added in one portion, and the mixture is stirred at room temperature for 10 minutes.

  • A solution of 2-amino-6-fluoro-N-methylbenzamide (168 mg, 1.0 mmol) in DMF (2 mL) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 4 hours.

  • Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed successively with 1N HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (10 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide.

Visualizing the Reaction Workflows

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acyluronium Salt) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (HATU, HBTU, T3P, EDC/HOBt) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Product Desired Amide Activated_Intermediate->Product Nucleophilic Attack Amine 2-Amino-6-fluoro- N-methylbenzamide Amine->Product Quenching Quenching Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification

Caption: General workflow for amide coupling reactions.

G RCOOH Carboxylic Acid R-COOH Activated_Ester O-Acyluronium Salt Highly Reactive RCOOH->Activated_Ester + HATU + Base HATU HATU Uronium Salt Base Base (e.g., DIPEA) Amide Desired Amide R-CO-NH-Ar Activated_Ester->Amide + Amine Amine 2-Amino-6-fluoro-N-methylbenzamide Ar-NH2 Byproducts Byproducts Tetramethylurea, HOAt

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.